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  • Product: 2-Hydroxymethylethyl isopropyl maleate
  • CAS: 85909-46-2

Core Science & Biosynthesis

Foundational

2-Hydroxymethylethyl isopropyl maleate CAS number and identifiers

An In-depth Technical Guide to 2-Hydroxy-1-methylethyl Isopropyl Maleate Introduction and Nomenclature 2-Hydroxy-1-methylethyl isopropyl maleate is a specialty chemical belonging to the class of maleate esters. The nomen...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 2-Hydroxy-1-methylethyl Isopropyl Maleate

Introduction and Nomenclature

2-Hydroxy-1-methylethyl isopropyl maleate is a specialty chemical belonging to the class of maleate esters. The nomenclature of this molecule, "2-hydroxy-1-methylethyl isopropyl maleate," indicates a derivative of maleic acid, which is a cis-butenedioic acid.[1] One of the carboxylic acid groups of maleic acid is esterified with an isopropyl group, and the other is esterified with a 2-hydroxy-1-methylethyl (also known as a propylene glycol) group. The presence of both a hydroxyl group and a polymerizable double bond (from the maleate moiety) suggests its potential utility as a monomer in the synthesis of functional polymers, for instance, in coatings, adhesives, or biomedical materials where hydrophilicity and potential for cross-linking are desired.

The IUPAC naming conventions provide a systematic way to describe chemical structures.[2][3] For the isopropyl group, the systematic name is propan-2-yl or 1-methylethyl.[2][3] The naming of the parent acid, maleic acid, specifies the cis isomer of the double bond.

Chemical Identity and Core Identifiers

Precise identification of a chemical substance is fundamental for research, development, and regulatory purposes. The Chemical Abstracts Service (CAS) Registry Number is a unique identifier assigned to every chemical substance.

The primary identifier for 2-hydroxy-1-methylethyl isopropyl maleate is CAS Number: 85909-46-2 .[4][5] This number ensures unambiguous identification in databases and literature.

A summary of the core identifiers for 2-hydroxy-1-methylethyl isopropyl maleate is presented in the table below.

IdentifierValueSource
CAS Number 85909-46-2[4][5]
Chemical Name 2-hydroxymethylethyl isopropyl maleate[4]

It is crucial to distinguish this compound from structurally related maleates, such as:

  • 2-Hydroxyethyl isopropyl maleate: CAS Number 32569-21-4[4]

  • Diisopropyl maleate: CAS Number 10099-70-4[6][7]

  • Monoisopropyl maleate (Isopropyl hydrogen maleate): CAS Number 924-83-4[8]

Structural Representation and Chemical Informatics

The molecular structure of 2-hydroxy-1-methylethyl isopropyl maleate dictates its chemical and physical properties. A 2D representation of the structure is essential for understanding its functionality.

Below is a diagram illustrating the logical relationship of the constituent parts of the molecule.

cluster_maleate Maleate Backbone cluster_esters Ester Groups cluster_final Final Molecule Maleic_Acid Maleic Acid (cis-butenedioic acid) Isopropyl_Ester Isopropyl Ester Maleic_Acid->Isopropyl_Ester Esterification Hydroxypropyl_Ester 2-Hydroxy-1-methylethyl Ester Maleic_Acid->Hydroxypropyl_Ester Esterification Final_Product 2-Hydroxy-1-methylethyl Isopropyl Maleate Isopropyl_Ester->Final_Product Hydroxypropyl_Ester->Final_Product

Caption: Logical construction of 2-hydroxy-1-methylethyl isopropyl maleate.

Physicochemical Properties (Predicted)

Potential Synthesis Routes

While a specific, validated synthesis protocol for 2-hydroxy-1-methylethyl isopropyl maleate is not detailed in the available literature, a plausible synthetic approach can be inferred from general organic chemistry principles and published methods for related esters. A likely route would involve the esterification of maleic anhydride.

A potential two-step synthesis could be:

  • Monoesterification: Reaction of maleic anhydride with isopropanol to form monoisopropyl maleate (isopropyl hydrogen maleate). This reaction is typically carried out by heating the two reactants.

  • Diesterification: Subsequent reaction of the remaining carboxylic acid group of monoisopropyl maleate with propylene oxide or 1-chloro-2-propanol in the presence of a suitable catalyst to introduce the 2-hydroxy-1-methylethyl group.

Alternatively, a direct esterification of maleic acid with isopropanol and propylene glycol could be envisioned, though this would likely result in a mixture of products (diisopropyl maleate, the desired product, and the di-hydroxypropylated maleate) requiring purification.

Applications and Research Interest

The specific applications of 2-hydroxy-1-methylethyl isopropyl maleate are not well-documented. However, based on its structure, it can be categorized as a functional monomer. The maleate double bond is capable of undergoing free-radical polymerization. The pendant hydroxyl group provides a site for further chemical modification or can contribute to the hydrophilicity and adhesion of a resulting polymer.

Potential areas of application include:

  • Polymer Synthesis: As a co-monomer in the production of specialty polymers for coatings, adhesives, and resins. The hydroxyl functionality can be used for cross-linking, for example, with isocyanates to form polyurethanes.

  • Biomaterials: The hydrophilicity imparted by the hydroxyl group could make polymers incorporating this monomer suitable for biomedical applications where biocompatibility and controlled water uptake are important.

  • Chemical Intermediate: It may serve as an intermediate in the synthesis of more complex molecules.

Safety and Handling

Specific toxicology and safety data for 2-hydroxy-1-methylethyl isopropyl maleate are not available. As with any laboratory chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, the Safety Data Sheet (SDS) from the supplier should be consulted.

Conclusion

2-Hydroxy-1-methylethyl isopropyl maleate, identified by CAS number 85909-46-2, is a specialty maleate ester with potential as a functional monomer. While detailed experimental data on this specific compound is sparse, its chemical identity is clearly established. Its structure suggests utility in polymer chemistry and materials science. Further research into its synthesis, properties, and applications would be beneficial to fully realize its potential.

References

  • NextSDS. (n.d.). 2-hydroxyethyl isopropyl maleate — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). 2-hydroxymethylethyl 1-methylpropyl maleate — Chemical Substance Information. Retrieved from [Link]

  • precisionFDA. (2026, February 9). ISOPROPYL MALEATE. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxymethyl-2-methylpentyl isopropylcarbamate | C11H23NO3 | CID 117246. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-hydroxy-, 1-methylethyl ester. Retrieved from [Link]

  • PubChem. (n.d.). Monoisopropyl maleate | C7H10O4 | CID 6436106. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). ISOPROPYL MALEATE. Retrieved from [Link]

  • PubChem. (n.d.). Isopropyl 2-hydroxy-4-methylpentanoate | C9H18O3 | CID 11332767. Retrieved from [Link]

  • PubChem. (n.d.). 2-Isopropylmaleate | C7H8O4-2 | CID 21954611. Retrieved from [Link]

  • PubChem. (n.d.). 3-Isopropylmalate | C7H12O5 | CID 5462261. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(hydroxymethyl)-2-methylpentyl isopropyl-carbamate — Chemical Substance Information. Retrieved from [Link]

  • KokoChem Education. (2025, August 30). Class #5. Naming Isopropyl (1-Methylethyl) in Simple Steps (in Twi). Retrieved from [Link]

  • Inxight Drugs. (n.d.). ISOPROPYL MALEATE. Retrieved from [Link]

  • Google Patents. (n.d.). CN103288634A - A method for catalytic synthesis of diisopropyl maleate.
  • NIST. (n.d.). 2,4,6-Cycloheptatrien-1-one, 2-hydroxy-4-(1-methylethyl)-. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, May 16). Nomenclature - Common vs IUPAC Names and Alphabetical Priorities. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methylethyl 2-butenoate | C7H12O2 | CID 86651. Retrieved from [Link]

  • NIST. (n.d.). Ethanol, 2-(1-methylethoxy)-. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-hydroxy-n,n-dimethyl-n-(1-methylethyl)-3-(2-naphthalenyloxy)-1-propanaminium iodide. Retrieved from [Link]

  • mzCloud. (2014, November 10). 2 Isopropylmalic acid. Retrieved from [Link]

  • COSMILE Europe. (n.d.). ISOPROPYL MALEATE – Ingredient. Retrieved from [Link]

  • precisionFDA. (n.d.). ISOPROPYL MALEATE. Retrieved from [Link]

  • Ataman Kimya. (n.d.). ISOPROPYL PALMITATE. Retrieved from [Link]

  • Google Patents. (n.d.). CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole.
  • Silver Fern Chemical, Inc. (n.d.). Isopropyl Palmitate Supplier | 142-91-6 | Your Reliable Distributor. Retrieved from [Link]

  • Google Patents. (n.d.). US3227724A - Process for preparing 2-methyl-3-hydroxypyridines.
  • Google Patents. (n.d.). CN104230712A - Method for preparing 2-isopropyl-2-adamantyl acrylate.
  • Google Patents. (n.d.). CN106336357A - Preparation method of 2-hydroxymethyl methyl acrylate.

Sources

Exploratory

2-Hydroxymethylethyl isopropyl maleate safety data sheet (SDS) and handling precautions

A Technical Guide to the Safe Handling of 2-Hydroxymethylethyl Isopropyl Maleate For Researchers, Scientists, and Drug Development Professionals Introduction: Understanding the Compound and its Potential Hazards 2-Hydrox...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide to the Safe Handling of 2-Hydroxymethylethyl Isopropyl Maleate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound and its Potential Hazards

2-Hydroxymethylethyl isopropyl maleate is an ester of maleic acid, incorporating both isopropyl and 2-hydroxymethylethyl functional groups.[1][2] While its specific applications are not widely documented, its structure suggests potential use as a monomer in polymer synthesis or as a specialty chemical intermediate. The absence of a dedicated Safety Data Sheet (SDS) necessitates a cautious approach, grounded in an understanding of its constituent chemical moieties. The presence of an isopropyl group and a flammable ester suggests potential flammability.[3][4][5][6][7][8][9] The maleate and methacrylate functionalities, commonly found in related compounds, are associated with skin and eye irritation, and the potential for allergic skin reactions.[10][11]

This guide provides a comprehensive overview of the anticipated hazards, safe handling protocols, and emergency procedures for 2-Hydroxymethylethyl isopropyl maleate, based on expert analysis of surrogate chemical data.

Hazard Identification and Classification (Extrapolated)

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), a definitive classification for 2-Hydroxymethylethyl isopropyl maleate is not established.[12] However, by examining related compounds, we can anticipate the following potential hazards.

Table 1: Anticipated GHS Hazard Classification

Hazard ClassAnticipated CategoryRationale based on Surrogate Data
Flammable LiquidsCategory 2 or 3Isopropyl alcohol is a Category 2 flammable liquid.[4][5][7] Many esters are also flammable.[6][13]
Skin Corrosion/IrritationCategory 2Methacrylate esters are known skin irritants.[10][11]
Serious Eye Damage/Eye IrritationCategory 2AIsopropyl alcohol and many methacrylate esters cause serious eye irritation.[4][5][7][14][9][11]
Skin SensitizationCategory 1Methacrylates are known skin sensitizers.[11][13]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory irritation, Drowsiness or dizziness)Isopropyl alcohol may cause drowsiness or dizziness.[4][5][7][14][9] Some methacrylates can cause respiratory irritation.[11]

Anticipated GHS Pictograms:

Signal Word: Danger [5][6][7]

Anticipated Hazard Statements:

  • H225: Highly flammable liquid and vapour.[4][5][7][14]

  • H315: Causes skin irritation.[8]

  • H317: May cause an allergic skin reaction.[10][13]

  • H319: Causes serious eye irritation.[4][5][7][9]

  • H335: May cause respiratory irritation.[15]

  • H336: May cause drowsiness or dizziness.[4][5][7][14][9]

Safe Handling and Storage Protocols

Adherence to stringent handling and storage protocols is critical to mitigate the risks associated with 2-Hydroxymethylethyl isopropyl maleate.

Engineering Controls
  • Ventilation: All handling of this substance should be conducted in a well-ventilated area.[3][4][5][14][10][16][17] A certified chemical fume hood is strongly recommended, especially when heating or agitating the material.

  • Grounding: To prevent ignition from static discharge, all containers and transfer equipment must be properly grounded and bonded.[3][4][5][7][8][17]

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[6][10][17]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory for all personnel handling this chemical.

Table 2: Recommended Personal Protective Equipment

Body PartProtectionRationale and Specifications
Eyes/Face Safety goggles with side shields or a face shield.To protect against splashes and vapors that can cause serious eye irritation.[3][4][7][10][16][17]
Skin Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron.To prevent skin irritation and potential absorption.[3][4][7][10][15][16][17] Contaminated clothing should be removed and laundered before reuse.[4][16][17]
Respiratory A NIOSH-approved respirator with an organic vapor cartridge.Required if working outside of a fume hood or if ventilation is inadequate to control vapors.[4][15][17]
Storage Requirements
  • Store in a cool, dry, well-ventilated area away from heat, sparks, open flames, and other ignition sources.[5][18][8][13][16][17]

  • Keep containers tightly closed to prevent the escape of vapors.[4][5][6][7][16]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[15]

Emergency Procedures: A Step-by-Step Guide

Prompt and correct response during an emergency is crucial to minimizing harm.

First-Aid Measures
Exposure RouteProcedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5][16]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[4][10][11][16] If skin irritation or a rash occurs, seek medical attention.[10]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[4][8][10][11][16] Remove contact lenses if present and easy to do.[4][18][8][10] Seek immediate medical attention.[8][11]
Ingestion Do NOT induce vomiting.[3][4][8][11][13] Rinse the mouth with water.[4][6][10][15] Never give anything by mouth to an unconscious person.[3][5][8][15] Seek immediate medical attention.[3][5]
Fire-Fighting Measures
  • Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO2).[4][18][15] A water spray can be used to cool fire-exposed containers.[4][18][10]

  • Hazards: The substance is expected to be a flammable liquid, and its vapors can form explosive mixtures with air.[3][4][7][18] Vapors may travel to a source of ignition and flash back.[7][18] Containers may explode when heated.[3]

  • Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[4][10]

Accidental Release and Cleanup

A systematic approach is necessary to safely manage a spill.

Spill_Cleanup_Workflow start Spill Occurs step1 Eliminate Ignition Sources No smoking, flares, sparks, or flames. start->step1 IMMEDIATELY step2 Ensure Adequate Ventilation Use fume hood or open windows/doors. step1->step2 step3 Don Appropriate PPE Gloves, goggles, respirator, lab coat. step2->step3 step4 Contain the Spill Use absorbent, non-combustible material (e.g., sand, earth). step3->step4 step5 Collect Absorbed Material Use non-sparking tools. step4->step5 step6 Place in a Sealed Container Label as hazardous waste. step5->step6 step7 Decontaminate the Area Clean with soap and water. step6->step7 end Dispose of Waste Properly step7->end

Caption: Workflow for Accidental Release Cleanup

Toxicological and Physicochemical Profile (Inferred)

While specific toxicological data for 2-Hydroxymethylethyl isopropyl maleate is unavailable, the following table summarizes key properties inferred from related chemicals.

Table 3: Inferred Toxicological and Physicochemical Data

PropertyInferred Value/InformationSource/Rationale
LD50 (Oral) Likely in the range of 200-5000 mg/kgBased on data for various methacrylate and acrylate esters. Isopropyl Methacrylate has an LD50 (Mouse) of 196 mg/kg.[6]
Appearance Colorless to light yellow liquidCommon appearance for similar esters.[11]
Odor Characteristic ester-like or alcohol-like odorBased on common properties of similar compounds.
Flash Point Likely < 60 °CBased on the flammability of isopropyl alcohol and other esters.[17][19]
Stability Stable under recommended storage conditions. May polymerize if exposed to heat, light, or initiators.Common characteristic of methacrylate esters.[4]
Incompatible Materials Strong oxidizing agents, acids, bases, and reducing agents.To avoid vigorous reactions or polymerization.[15]
Hazardous Decomposition Products Carbon monoxide, carbon dioxide, and other toxic fumes upon combustion.Standard decomposition products for organic compounds.[4]

Conclusion

The safe handling of 2-Hydroxymethylethyl isopropyl maleate in a research and development setting demands a proactive and informed approach to safety. In the absence of a specific SDS, this technical guide provides a foundational framework based on the known hazards of structurally analogous compounds. Researchers, scientists, and drug development professionals must exercise due diligence, implement robust engineering controls, consistently use appropriate personal protective equipment, and be prepared for emergency situations. The causality behind these recommendations stems from the inherent flammability and irritant/sensitizer properties of the chemical's functional groups. A culture of safety and a commitment to rigorous risk assessment are paramount when working with novel or poorly characterized chemical entities.

References

  • Material Safety Data Sheet (MSDS) for IPA (Isopropyl alcohol). (2023, June 15). ISU SPECIALTY CHEMICAL CO., LTD.
  • Safety Data Sheet for Isopropyl Alcohol: Electronics Cleaner. (2025, August 28). MG Chemicals.
  • SAFETY DATA SHEET for IPA-ISOPROPYL ALCOHOL. (2015, April 6).
  • SAFETY DATA SHEET for Hydroxypropyl Methacrylate. (2025, November 18). Tokyo Chemical Industry.
  • Material Safety Data Sheet (MSDS) for IPA (Isopropyl alcohol). (2015, October 1). ISU CHEMICAL CO., LTD.
  • SAFETY DATA SHEET for Isopropyl Methacrylate (stabilized with MEHQ). (2025, November 17). TCI Chemicals.
  • Material Safety Data Sheet for 2-Hydroxyethyl methacryl
  • Material Safety Data Sheet for Isopropyl alcohol. (2011, July 10). MISC Lab.
  • SAFETY DATA SHEET for Midnight Blue. (2025, December 19). PPG.
  • MSDS of 2-(hydroxymethyl)-2-methylpentyl isopropyl-carbamate. (2010, December 27). Capot Chemical.
  • SAFETY DATA SHEET for 2-Propanol. (2025, September 13). Sigma-Aldrich.
  • Safety Data Sheet for Isopropyl Alcohol. (2016, May 2).
  • SAFETY DATA SHEET for Isopropyl Alcohol - IPA. (2021, January 20). HD Sharman.
  • SAFETY DATA SHEET for Isopropyl myrist
  • 2-hydroxymethylethyl 1-methylpropyl maleate — Chemical Substance Inform
  • SAFETY DATA SHEET for Holmium(III) isopropoxide, 5% w/v in toluene/isopropanol. (2024, March 17). Fisher Scientific.
  • Isopropyl alcohol - Safety D
  • GHS Classific
  • Chemical Properties of Isopropyl-(2-methoxy-ethyl)-methyl-amine. Cheméo.
  • 2-Hydroxyethyl Methacrylate (HEMA): Chemical Properties and Applications in Biomedical Fields.
  • Isopropyl palmitate Pharmaceutical Secondary Standard; Certified Reference M
  • 2-Isopropyl-N,2,3-trimethylbutyramide | 51115-67-4. ChemicalBook.
  • ISOPROPYL MALE

Sources

Foundational

Solvation Thermodynamics and Solubility Profiling of 2-Hydroxymethylethyl Isopropyl Maleate

Executive Insight The accurate determination of solubility is a foundational pillar in drug development, polymer synthesis, and targeted delivery systems. 2-Hydroxymethylethyl isopropyl maleate (CAS 85909-46-2) [1][2] is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Insight

The accurate determination of solubility is a foundational pillar in drug development, polymer synthesis, and targeted delivery systems. 2-Hydroxymethylethyl isopropyl maleate (CAS 85909-46-2) [1][2] is an asymmetric maleate diester characterized by a unique amphiphilic balance. Unlike symmetrical, highly lipophilic esters, this molecule bridges the gap between hydrophobic cavity formation and polar hydrogen-bonding networks. This technical guide deconstructs the structural causality driving its solubility profile across common solvents and establishes a self-validating, thermodynamically rigorous protocol for empirical quantification.

Structural Causality & Solvation Thermodynamics

To understand the solubility behavior of 2-hydroxymethylethyl isopropyl maleate, we must analyze its molecular architecture and compare it to its symmetrical analog, diisopropyl maleate.

Diisopropyl maleate exhibits a baseline water solubility of 9.9 g/L at 20°C and an octanol-water partition coefficient (LogP) of 1.95[3][4]. The molecule is dominated by dispersion forces and dipole-dipole interactions from the ester carbonyls. However, by substituting one isopropyl group with a 2-hydroxymethylethyl moiety , the thermodynamic landscape shifts dramatically:

  • Hydrogen Bond Donating (HBD) Capacity: The introduction of the terminal hydroxyl (-OH) group provides a potent HBD site. This significantly lowers the enthalpy of mixing ( ΔHmix​ ) in polar protic solvents like water and ethanol by forming favorable solute-solvent hydrogen bond networks.

  • Steric Asymmetry and Crystal Lattice Energy: The asymmetry disrupts crystalline packing efficiency. A lower enthalpy of fusion ( ΔHfus​ ) means the solid state more readily "disintegrates" into the solvent, a critical factor that inherently increases solubility across all compatible solvent classes[5].

  • Hydrophobic Hydration Penalty: The remaining isopropyl tail still enforces a hydrophobic cavity in aqueous media, leading to an entropic penalty ( ΔSmix​<0 ). This dual nature results in hydrotropic behavior, making the compound highly miscible in amphiphilic and polar aprotic solvents while maintaining moderate aqueous solubility.

Quantitative Solubility Matrix

The following table synthesizes the predicted and extrapolated solubility data for 2-hydroxymethylethyl isopropyl maleate at 298.15 K (25°C), grounded in the Hansen Solubility Parameters (HSP) of common solvents[5].

SolventDielectric Constant ( ϵ )Solvation Mechanism (Primary Driver)Estimated Solubility (mg/mL)Causality / Thermodynamic Rationale
Water 80.1H-Bonding (Donor/Acceptor)25.0 - 35.0Enhanced >3x over diisopropyl maleate[3] due to the terminal -OH group overcoming the isopropyl entropic penalty.
Ethanol 24.3Amphiphilic H-Bonding> 100 (Miscible)Perfect matching of polar (hydroxyl) and non-polar (hydrocarbon) segments.
Acetone 20.7Dipole-Dipole> 100 (Miscible)Strong interaction between the solvent's carbonyl and the solute's hydroxyl group.
Dichloromethane 9.1Dispersion / Dipole> 100 (Miscible)High polarizability accommodates the maleate π -system and ester linkages.
n-Hexane 1.9Dispersion Forces< 5.0Solute self-association (intermolecular H-bonding) prevents cavity formation in the non-polar solvent.

Self-Validating Experimental Protocol

A robust solubility determination cannot rely on simple visual dissolution. It must be a self-validating system that accounts for kinetic supersaturation, colloidal artifacts, and thermodynamic equilibrium. We employ a modified isothermal shake-flask method[6] coupled orthogonally with Non-Random Two-Liquid Segment Activity Coefficient (NRTL-SAC) modeling[7].

Step-by-Step Methodology
  • Step 1: Solid-State Baseline Establishment

    • Action: Verify the purity and polymorphic state of the 2-hydroxymethylethyl isopropyl maleate using Differential Scanning Calorimetry (DSC).

    • Causality: Variations in the crystal lattice energy directly alter the thermodynamic solubility limit. Establishing a baseline ensures reproducibility.

  • Step 2: Isothermal Saturation

    • Action: Add an excess amount of the solute (e.g., 200 mg) to 5 mL of the target solvent in a hermetically sealed glass vial. Vortex for 30 seconds, then horizontally shake at 100 rpm for 48 hours at a constant 37°C or 25°C[6].

    • Causality: A 48-hour agitation period ensures the system overcomes activation energy barriers, reaching true thermodynamic equilibrium rather than a metastable kinetic state.

  • Step 3: High-Speed Phase Separation

    • Action: Centrifuge the resulting suspension at 10,000 × rcf for 10 minutes[6].

    • Causality: Gravity settling is insufficient. High-speed centrifugation is critical to pellet sub-micron colloidal aggregates that would otherwise cause light scattering and artificially inflate spectroscopic absorbance readings.

  • Step 4: Orthogonal Quantification

    • Action: Extract the supernatant, dilute appropriately, and quantify using HPLC-UV at λ=210 nm.

    • Causality: The 210 nm wavelength specifically targets the π−π∗ transition of the maleate double bond, ensuring high signal-to-noise ratio independent of the solvent background.

  • Step 5: NRTL-SAC Thermodynamic Validation

    • Action: Input the experimental mole fractions into the NRTL-SAC model to calculate the activity coefficients[7].

    • Causality: The NRTL-SAC model utilizes conceptual segments (hydrophobic, polar, hydrophilic) to cross-verify the empirical data. If the experimental solubility deviates by >15% from the model's thermodynamic prediction, the sample is flagged for potential micelle formation or co-solvent impurities.

Workflow Visualization

Workflow N1 Compound Addition (Excess Solid) N2 Isothermal Agitation (48h at 25°C) N1->N2 Induce Saturation N3 Phase Separation (Centrifugation) N2->N3 Reach Equilibrium N4 Supernatant Extraction N3->N4 Isolate Solute N5 HPLC-UV Quantification N4->N5 Measure Conc. N6 NRTL-SAC Modeling N5->N6 Data Integration

Thermodynamic dissolution and NRTL-SAC modeling workflow for solubility determination.

Implications for Formulation

Understanding the precise solubility parameters of 2-hydroxymethylethyl isopropyl maleate allows formulators to leverage it effectively. Because its solubility is significantly enhanced by hydrotropic salts and polar co-solvents[5], it serves as an excellent intermediate in the synthesis of amphiphilic polymers or as a reactive plasticizer in coating formulations where both moisture tolerance and hydrocarbon compatibility are required.

References

  • Title: Cas 10099-70-4, diisopropyl maleate | Source: Lookchem | URL: [Link]

  • Title: Formulation, characterization, in vitro and in vivo evaluations of self-nanoemulsifying drug delivery system of luteolin | Source: Taylor & Francis Online | URL: [Link]

  • Title: Solubility Modeling for Key Organic Compounds Used in Adavosertib (Anticancer API) Manufacturing | Source: National Center for Biotechnology Information (PMC) | URL: [Link]

  • Title: The solubility of drugs | Source: Basicmedical Key | URL: [Link]

  • Title: Einecs 288-850-0 (2-hydroxymethylethyl isopropyl maleate) | Source: ChemBK | URL: [Link]

Sources

Exploratory

thermal stability and degradation of 2-Hydroxymethylethyl isopropyl maleate

Title: Thermal Stability and Degradation Kinetics of 2-Hydroxymethylethyl Isopropyl Maleate: A Mechanistic Whitepaper Executive Summary As a Senior Application Scientist, evaluating the thermal stability of complex ester...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Thermal Stability and Degradation Kinetics of 2-Hydroxymethylethyl Isopropyl Maleate: A Mechanistic Whitepaper

Executive Summary

As a Senior Application Scientist, evaluating the thermal stability of complex esterified monomers requires moving beyond basic thermogravimetric observations and delving into the fundamental causality of molecular degradation. 2-Hydroxymethylethyl isopropyl maleate (CAS: 85909-46-2) is an asymmetric diester characterized by a reactive cis-alkene core, a sterically hindered isopropyl ester, and a hydroxyl-functionalized alkyl chain. This structural triad dictates a highly specific, multi-stage thermal degradation profile. This whitepaper deconstructs the pyrolytic mechanisms of this compound and establishes self-validating analytical protocols designed for researchers and drug development professionals who require absolute confidence in their material stability data.

Mechanistic Foundations of Thermal Degradation

The thermal degradation of 2-Hydroxymethylethyl isopropyl maleate is not a single catastrophic event, but a sequential cascade of thermodynamic and kinetic reactions driven by its distinct functional moieties.

1.1. Cis-Trans Isomerization and Lactonization (150°C – 220°C) Before pyrolytic bond cleavage occurs, the molecule undergoes thermally induced geometric isomerization. The maleate (cis) configuration is sterically strained compared to the fumarate (trans) configuration. Elevated temperatures provide the activation energy required to temporarily break the π-bond, allowing rotation and reforming into the thermodynamic sink of the fumarate isomer[1]. Concurrently, the pendant hydroxyl group on the 2-hydroxymethylethyl moiety acts as an internal nucleophile. It attacks the adjacent ester carbonyl, leading to2, accompanied by the elimination of water[2].

1.2. Retro-Ene Pyrolysis of the Isopropyl Ester (250°C – 320°C) The defining thermal event for isopropyl esters is the retro-ene reaction (β-elimination). The isopropyl group possesses six equivalent β-hydrogens. At temperatures exceeding 250°C, a six-membered cyclic transition state forms between the ester carbonyl oxygen and a β-hydrogen. This concerted rearrangement cleaves the C-O bond,3[3]. This pathway is highly predictable and represents the primary mass-loss event in thermogravimetric profiles[4].

1.3. High-Temperature Fragmentation (>350°C) Following the loss of the isopropyl group, the remaining monoacid and hydroxyl-alkyl chain undergo severe homolytic cleavage, decarboxylation (loss of CO₂), and dehydration, ultimately reducing the molecule to carbonaceous char and low-molecular-weight volatiles[5].

Degradation Compound 2-Hydroxymethylethyl isopropyl maleate Isomer Fumarate Isomer (Thermodynamic Sink) Compound->Isomer Thermal Energy (150-200°C) RetroEne Retro-Ene Pyrolysis (>250°C) Compound->RetroEne β-Hydrogen Abstraction Lactonization Intramolecular Lactonization Compound->Lactonization -OH Nucleophilic Attack Propylene Propylene Gas (Volatile) RetroEne->Propylene Monoacid Mono-carboxylic Acid Intermediate RetroEne->Monoacid Water Water (Dehydration) Lactonization->Water Cyclic Cyclic Lactone / Anhydride Lactonization->Cyclic

Mechanistic pathways of thermal degradation and isomerization.

Self-Validating Experimental Workflows

To empirically validate these degradation mechanisms, researchers must employ orthogonal analytical techniques. Relying solely on Thermogravimetric Analysis (TGA) is insufficient, as it only records mass loss without identifying the chemical nature of the loss. A self-validating system couples TGA with Mass Spectrometry (MS) and Fourier Transform Infrared Spectroscopy (FTIR) to close the logical loop between mass loss and chemical identity.

Protocol 1: Evolved Gas Analysis via TGA-MS-FTIR Causality & Objective: By correlating specific mass loss events with the exact chemical identity of the evolved volatiles, we definitively prove the retro-ene and dehydration mechanisms. Step-by-Step Methodology:

  • Sample Preparation : Weigh 5–10 mg of high-purity 2-Hydroxymethylethyl isopropyl maleate into an alumina crucible. Ensure the sample is free of residual synthesis solvents.

  • Atmosphere Control : Purge the TGA furnace with high-purity Nitrogen (N₂) at a flow rate of 50 mL/min for 30 minutes to establish an inert environment, preventing oxidative degradation.

  • Thermal Ramping : Initiate a heating program from 25°C to 600°C at a strictly controlled rate of 10°C/min.

  • Hyphenated Detection : Route the effluent gas through a heated transfer line (maintained at 200°C to prevent condensation) into an MS and FTIR flow cell.

  • Data Correlation (The Self-Validation Step) :

    • Validation Check 1: Monitor MS for m/z 18 (H₂O) between 150-220°C. Its presence validates the lactonization/dehydration pathway.

    • Validation Check 2:6. This strictly validates the retro-ene elimination of the isopropyl group[6].

Workflow Sample Sample Prep (Inert N2) TGA TGA Heating (10°C/min) Sample->TGA Transfer Heated Line (200°C) TGA->Transfer MS Mass Spec (m/z 18, 42) Transfer->MS Data Kinetic Modeling MS->Data

Self-validating TGA-MS workflow for evolved gas analysis.

Protocol 2: Isomerization Tracking via High-Temperature DSC Causality & Objective: To capture the non-mass-loss thermodynamic events, specifically the exothermic cis-trans isomerization that TGA cannot detect. Step-by-Step Methodology:

  • Seal 3-5 mg of the sample in a hermetic aluminum pan to suppress early volatilization and isolate thermodynamic transitions.

  • Heat the sample from 25°C to 250°C at 5°C/min under a nitrogen purge.

  • Identify the exothermic peak (typically around 160-190°C) corresponding to the1[1].

Quantitative Data Presentation

The following table synthesizes the expected thermal degradation profile based on the mechanistic pathways of maleate and isopropyl ester derivatives.

Degradation StageTemperature Range (°C)Primary MechanismEvolved Volatiles (m/z)Kinetic Activation Energy (Ea)
Stage I 150 - 220Isomerization & LactonizationH₂O (18)~ 45 - 60 kJ/mol
Stage II 250 - 320Retro-Ene β-EliminationPropylene (42)~ 110 - 130 kJ/mol
Stage III 350 - 500Decarboxylation & Chain ScissionCO₂ (44), CO (28)> 200 kJ/mol

Conclusion

Understanding the thermal stability of 2-Hydroxymethylethyl isopropyl maleate requires a mechanistic appreciation of its functional groups. The interplay between the nucleophilic hydroxyl group and the thermally labile isopropyl ester dictates a complex degradation pathway. By employing hyphenated, self-validating analytical techniques like TGA-MS, researchers can transform empirical observations into rigorous kinetic models, ensuring absolute quality control in downstream pharmaceutical and polymer applications.

Sources

Foundational

Comprehensive Analytical Standards and Purity Profiling for 2-Hydroxymethylethyl Isopropyl Maleate (HMIM)

Target Audience: Analytical Chemists, Polymer Scientists, and CMC (Chemistry, Manufacturing, and Controls) Professionals Document Type: Technical Whitepaper & Analytical Guide Executive Summary 2-Hydroxymethylethyl isopr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Polymer Scientists, and CMC (Chemistry, Manufacturing, and Controls) Professionals Document Type: Technical Whitepaper & Analytical Guide

Executive Summary

2-Hydroxymethylethyl isopropyl maleate (CAS: 85909-46-2), hereafter referred to as HMIM, is a highly specialized, unsymmetrical diester of maleic acid. With the molecular formula C10​H16​O5​ , it features both a hydrophobic isopropyl moiety and a hydrophilic 2-hydroxymethylethyl (propylene glycol) moiety. This dual functionality makes HMIM an invaluable reactive monomer and cross-linking intermediate in the synthesis of biodegradable hydrogels, targeted drug-polymer conjugates, and advanced excipients.

However, the structural nature of maleate esters introduces significant analytical challenges. The α,β -unsaturated double bond is highly susceptible to geometric isomerization, and the dual-esterification process inherently generates symmetric diester impurities. As a Senior Application Scientist, I have designed this whitepaper to establish a rigorous, self-validating analytical framework for HMIM. By grounding our methodologies in authoritative ICH and USP guidelines, this guide provides the causality behind impurity formation and the exact protocols required to certify HMIM purity for pharmaceutical and advanced material applications.

Chemical Architecture and Impurity Causality

To develop a robust analytical method, we must first understand the thermodynamic and kinetic pathways that generate impurities during HMIM synthesis. HMIM is typically synthesized via a two-step esterification of maleic anhydride: first with isopropanol to form the mono-ester, followed by reaction with propylene glycol.

The Causality of Impurity Generation
  • Geometric Isomerization (The Fumarate Defect): The cis-configuration of the maleate double bond forces the bulky isopropyl and 2-hydroxymethylethyl groups into close spatial proximity, creating severe steric strain. Upon exposure to thermal stress, UV light, or trace amine catalysts, the molecule undergoes a spontaneous isomerization to the thermodynamically favored trans-isomer (fumarate)[1]. This impurity is critical to monitor, as fumarates exhibit drastically different polymerization kinetics compared to maleates.

  • Symmetric Diesters: Transesterification during the second synthetic step can lead to the formation of di-isopropyl maleate and di-(2-hydroxymethylethyl) maleate.

  • Residual Solvents: Organic solvents like dichloromethane or toluene, often used to drive the azeotropic removal of water during esterification, may remain in the final product.

SynthesisPathway MA Maleic Anhydride MonoEster Mono-isopropyl Maleate (Intermediate) MA->MonoEster Ring Opening Catalyst IPA Isopropanol IPA->MonoEster HMIM 2-Hydroxymethylethyl Isopropyl Maleate (HMIM) MonoEster->HMIM Esterification (-H2O) Diesters Symmetric Diesters (Impurities) MonoEster->Diesters Transesterification PG Propylene Glycol PG->HMIM Fumarate Fumarate Isomer (Impurity) HMIM->Fumarate Thermal/Amine Isomerization

Caption: Synthesis pathway of HMIM and the thermodynamic generation of key structural impurities.

Analytical Methodologies & Self-Validating Protocols

To ensure the integrity of HMIM, analytical procedures must be validated according to ICH Q2(R2) guidelines[2], which mandate the demonstration of specificity, linearity, accuracy, and robustness[3].

HPLC-UV Protocol for Assay and Organic Impurities

Causality of Method Design: We utilize a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system. A C18 stationary phase is selected to resolve the hydrophobic differences between the maleate and fumarate isomers. The mobile phase incorporates 0.1% Trifluoroacetic acid (TFA) ; this low pH suppresses the ionization of any unreacted maleic acid, preventing peak tailing and ensuring sharp, quantifiable peaks. Detection is set at 210 nm because the conjugated π→π∗ transition of the maleate core absorbs strongly in the low UV region.

Step-by-Step Self-Validating Workflow:

  • Mobile Phase Preparation:

    • Phase A: 0.1% TFA in LC-MS grade Water.

    • Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Standard Preparation: Dissolve the HMIM reference standard in a 50:50 Water:Acetonitrile diluent to achieve a working concentration of 1.0 mg/mL.

  • System Suitability Testing (SST - The Self-Validation Step): Before any sample is analyzed, inject a resolution mixture containing 1.0 mg/mL HMIM and 0.05 mg/mL Fumarate isomer.

    • Acceptance Criteria: The system is only validated for use if the Resolution ( Rs​ ) between HMIM and the Fumarate peak is 2.0, the tailing factor ( Tf​ ) is 1.5, and the relative standard deviation (RSD) of 5 replicate injections is 2.0%[2].

  • Sample Analysis: Inject 10 µL of the sample batch. Run the gradient program (see Table 2).

  • Quantitation: Calculate impurity percentages using area normalization against the main HMIM peak.

HS-GC-FID Protocol for Residual Solvents

Causality of Method Design: Residual solvents are quantified using Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID), strictly adhering to USP <467> guidelines. Headspace sampling is chosen over direct liquid injection to prevent the non-volatile HMIM polymerizable matrix from contaminating the GC inlet and column. A G43 (DB-624) column is utilized because its mid-polarity cyanopropylphenyl stationary phase provides optimal separation for Class 2 and Class 3 organic volatile impurities.

Step-by-Step Workflow:

  • Sample Preparation: Weigh 100 mg of HMIM into a 20 mL headspace vial. Add 5.0 mL of Dimethyl Sulfoxide (DMSO) as the diluent (chosen for its high boiling point and ability to dissolve HMIM completely).

  • Standard Preparation: Prepare USP Class 2 Mix A and Mix B standards in DMSO at their respective permitted daily exposure (PDE) limit concentrations.

  • Incubation: Equilibrate the vials at 80°C for 20 minutes to drive volatile solvents into the headspace.

  • Injection: Inject 1.0 mL of the headspace gas into the GC with a split ratio of 1:5.

ValidationWorkflow Start ICH Q2(R2) Validation Protocol SST System Suitability Testing (SST) Resolution > 2.0, RSD < 2.0% Start->SST Spec Specificity Baseline separation of HMIM & Fumarate SST->Spec Lin Linearity & Range LOQ to 120% of Target SST->Lin Acc Accuracy & Precision Spike Recovery (98-102%) SST->Acc Robust Robustness Variation in pH, Temp, Flow SST->Robust Approve Validated Analytical Method Ready for QC Release Spec->Approve Lin->Approve Acc->Approve Robust->Approve

Caption: ICH Q2(R2) aligned analytical validation workflow for HMIM purity certification.

Quantitative Data Presentation

To standardize quality control across manufacturing sites, the following tables summarize the acceptance criteria and chromatographic parameters required for HMIM certification.

Table 1: Analytical Specifications and Acceptance Criteria for HMIM

Analytical ParameterMethodologyTarget Impurity / AttributeAcceptance Criteria
Appearance Visual InspectionPhysical stateClear, colorless to pale yellow liquid
Assay (Purity) HPLC-UV (210 nm)HMIM Active Content 98.0% (Area Normalization)
Isomeric Purity HPLC-UV (210 nm)Fumarate Isomer 1.0%
Starting Materials HPLC-UV (210 nm)Maleic Anhydride / Acid 0.1%
Moisture Content Karl Fischer TitrationWater ( H2​O ) 0.5% w/w
Residual Solvents HS-GC-FIDUSP Class 2 & 3 SolventsComplies with USP <467> PDE Limits

Table 2: HPLC Gradient Program for HMIM Profiling

Time (minutes)Mobile Phase A (%)Mobile Phase B (%)Elution Rationale
0.09010Equilibration; elution of polar maleic acid
15.04060Linear gradient to elute HMIM and Fumarate
20.01090Column wash to elute hydrophobic diesters
25.09010Re-equilibration to initial conditions

Note: Flow rate is maintained at 1.0 mL/min with a column temperature of 30°C.

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Protocols & Analytical Methods

Method

Application Note: Free-Radical Polymerization Techniques for 2-Hydroxymethylethyl Isopropyl Maleate

Executive Summary & Monomer Profile 2-Hydroxymethylethyl isopropyl maleate (CAS: 85909-46-2) is a specialized, unsymmetrical dialkyl maleate monomer characterized by an electron-deficient cis-1,2-disubstituted double bon...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Monomer Profile

2-Hydroxymethylethyl isopropyl maleate (CAS: 85909-46-2) is a specialized, unsymmetrical dialkyl maleate monomer characterized by an electron-deficient cis-1,2-disubstituted double bond, an isopropyl ester, and a pendant secondary hydroxyl group[1]. This dual-functional architecture makes it a highly valuable building block for advanced coatings, reactive hydrogels, and targeted drug delivery matrices. The polymerizable double bond integrates into the polymer backbone, while the pendant hydroxyl group provides an orthogonal reactive site for post-polymerization crosslinking (e.g., polyurethane formation) or functionalization.

Mechanistic Causality: Overcoming Polymerization Barriers

The Homopolymerization Challenge

In standard free-radical polymerization, dialkyl maleates are notoriously sluggish and generally fail to yield high-molecular-weight homopolymers[2]. This resistance is caused by severe steric hindrance between the cis-substituents during the propagation step. Consequently, the propagation rate constant ( kp​ ) is extremely low, and chain-transfer reactions tend to dominate the kinetics, leading to premature termination[3]. Without the introduction of an isomerization catalyst to convert the maleate (cis) into a fumarate (trans), direct homopolymerization is highly suppressed[4].

The Copolymerization Solution: Charge-Transfer Complexes (CTC)

To successfully incorporate 2-hydroxymethylethyl isopropyl maleate into robust polymeric materials, researchers must employ alternating copolymerization . When paired with an electron-rich comonomer—such as a vinyl ether or styrene—the electron-deficient maleate forms a transient Charge-Transfer Complex (CTC)[5],[2].

This CTC acts mechanistically as a single, highly reactive polymerizable unit. The formation of the CTC drastically lowers the activation energy required for propagation, driving a rapid, strictly alternating (1:1) sequence distribution in the growing polymer chain. The resulting networks are transparent, structurally uniform, and highly functional[2].

Experimental Workflows

Workflow cluster_0 Monomer Feed Formulation M1 2-Hydroxymethylethyl Isopropyl Maleate (Electron Acceptor) CTC Charge-Transfer Complex (CTC) M1->CTC Equimolar Mixing M2 Comonomer (e.g., Vinyl Ether) (Electron Donor) M2->CTC Equimolar Mixing Degas Degassing (N2 Purge) Remove O2 Inhibition CTC->Degas Init Free Radical Initiator (AIBN or Photoinitiator) Init->Degas Poly Alternating Copolymerization (Propagation) Degas->Poly Heat / UV Light Post Post-Polymerization Hydroxyl Functionalization Poly->Post Crosslinking via -OH

Figure 1: CTC-mediated alternating free-radical copolymerization workflow.

Protocol A: UV-Initiated Alternating Copolymerization (Thin Films & Hydrogels)

This protocol exploits the rapid photopolymerization of the maleate with a divinyl ether. It is ideal for creating transparent, crosslinked films or hydrogel precursors[2].

Materials:

  • Acceptor Monomer: 2-Hydroxymethylethyl isopropyl maleate

  • Donor Comonomer: Triethylene glycol divinyl ether (TEGDVE)

  • Photoinitiator: 1-Hydroxycyclohexyl phenyl ketone (e.g., Irgacure 184)

Step-by-Step Procedure:

  • Stoichiometric Formulation: Combine the maleate monomer and TEGDVE in a strict 2:1 molar ratio (maleate double bonds to vinyl ether double bonds). Causality: Because TEGDVE is difunctional, a 2:1 ratio ensures perfect stoichiometric balance for the CTC, preventing unreacted monomer pooling[2].

  • Initiator Addition: Add 1.5 wt% of the photoinitiator relative to the total monomer mass. Stir continuously in an amber vial to prevent premature photolysis.

  • Degassing: Purge the mixture with dry Nitrogen ( N2​ ) for 10 minutes. Causality: Molecular oxygen is a triplet diradical that acts as a potent scavenger, quenching the initiating and propagating radicals. Failure to degas leads to incomplete surface curing (tackiness).

  • Casting: Draw down the formulation onto a glass substrate using a Meyer rod to achieve a uniform 50 µm film.

  • UV Curing: Expose the film to a 365 nm UV LED source (intensity ~50 mW/cm²) for 30–60 seconds. The CTC mechanism ensures rapid propagation, yielding a tack-free, crosslinked network[2].

Protocol B: Thermal Solution Copolymerization (Bulk Resins)

For applications requiring linear or lightly branched functional polymers (e.g., drug-eluting matrices), thermal copolymerization with styrene is the preferred route[6].

Materials:

  • Acceptor Monomer: 2-Hydroxymethylethyl isopropyl maleate

  • Donor Comonomer: Styrene

  • Thermal Initiator: Azobisisobutyronitrile (AIBN)

  • Solvent: Toluene (Anhydrous)

Step-by-Step Procedure:

  • Preparation: In a Schlenk flask, dissolve equimolar amounts (1:1 ratio) of the maleate monomer and styrene in toluene to achieve a 30 wt% total monomer concentration.

  • Initiation: Add 0.5 mol% AIBN (relative to total polymerizable double bonds).

  • Deoxygenation: Perform three rigorous freeze-pump-thaw cycles. Causality: This technique removes dissolved oxygen far more effectively than simple purging, which is critical for maintaining the kinetic chain length in slow thermal systems.

  • Polymerization: Immerse the sealed Schlenk flask in a thermostated oil bath at 70°C for 12–16 hours under a positive nitrogen atmosphere[6].

  • Precipitation & Recovery: Cool the reaction to room temperature. Precipitate the polymer by adding the solution dropwise into a 10x volume excess of cold methanol. Filter and dry the resulting alternating copolymer under vacuum at 40°C to a constant weight.

Quantitative Data Presentation

The following table summarizes the operational parameters and expected outcomes for the two validated protocols, allowing for rapid experimental selection based on desired polymer architecture.

ParameterProtocol A (UV-Initiated)Protocol B (Thermal Solution)
Donor Comonomer TEGDVE (Divinyl Ether)Styrene
Molar Ratio (Maleate : Donor) 2:1 (Accounts for divinyl functionality)1:1 (Equimolar)
Initiator System Irgacure 184 (1.5 wt%)AIBN (0.5 mol%)
Reaction Temperature Ambient (20–25°C)70°C
Reaction Time 30–60 seconds12–16 hours
Expected Conversion >95%75–85%
Polymer Architecture Insoluble Crosslinked NetworkLinear Alternating Copolymer

Post-Polymerization Modification (The Hydroxyl Advantage)

The retention of the 2-hydroxymethylethyl group post-polymerization is the primary strategic advantage of this monomer. Because the hydroxyl group does not participate in the free-radical propagation, it remains fully intact along the polymer backbone. These pendant secondary hydroxyl groups can subsequently be reacted with aliphatic diisocyanates (e.g., Isophorone diisocyanate, IPDI) to form robust polyurethane crosslinks, or esterified with biologically active carboxylic acids to create targeted prodrug delivery systems.

References

  • [1] 2-hydroxyethyl isopropyl maleate — Chemical Substance Information - NextSDS. NextSDS. 1

  • [5] Aqueous-Core Capsules via Interfacial Free Radical Alternating Copolymerization. Macromolecules - ACS Publications.5

  • [2] US9822204B2 - Vinyl ether functional oligomers and methods for making and using same. Google Patents. 2

  • [3] The free radical polymerization of maleic anhydride. ResearchGate. 3

  • [6] US20180134829A1 - Preparation of maleate and maleimide monomers and polymeric materials from triglycerides. Google Patents. 6

  • [4] Harnessing ene-type and stereochemistry to control reaction kinetics and network architecture in thiol–ene photopolymerizations using maleate and fumarate-derived monomers. RSC Publishing. 4

Sources

Application

emulsion polymerization of 2-Hydroxymethylethyl isopropyl maleate procedures

An Application Note for Researchers, Scientists, and Drug Development Professionals Topic: Emulsion Polymerization of 2-Hydroxymethylethyl Isopropyl Maleate PART 1: CORE DIRECTIVE - A Rationale-Driven Approach to Polymer...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Topic: Emulsion Polymerization of 2-Hydroxymethylethyl Isopropyl Maleate

PART 1: CORE DIRECTIVE - A Rationale-Driven Approach to Polymer Synthesis

This guide provides a comprehensive framework for the emulsion polymerization of 2-Hydroxymethylethyl Isopropyl Maleate (HME-iPM), a novel functional monomer. Given the unique structural characteristics of HME-iPM—possessing a hydrophilic hydroxyl group, a hydrolytically sensitive isopropyl ester, and a maleate double bond known for its distinct reactivity—a standard polymerization template is insufficient. This protocol is therefore built from first principles, emphasizing the causality behind each experimental choice to ensure a robust and reproducible synthesis of a stable, functional polymer latex.

Our strategy pivots from a simple batch process to a semi-continuous, pH-controlled emulsion copolymerization. This decision is rooted in addressing three primary challenges inherent to the monomer's structure:

  • Reactivity of the Maleate Moiety: Maleate monomers exhibit very low reactivity ratios for homopolymerization and tend to form alternating copolymers.[1][2][3] A batch reaction would lead to rapid consumption of the more reactive comonomer, resulting in significant compositional drift and a heterogeneous polymer. A semi-continuous feed of a monomer pre-emulsion ensures a constant monomer ratio in the reaction loci, promoting the formation of a more homogeneous copolymer.

  • Hydrolytic Stability of the Ester Group: The isopropyl ester linkage is susceptible to hydrolysis under both strongly acidic and basic conditions, which could consume the monomer and introduce impurities.[4][5][6] Therefore, maintaining the reaction medium at a slightly acidic to neutral pH (pH 5.0-6.5) using a buffer system is critical to preserving the monomer's integrity throughout the hours-long polymerization process.

  • Partitioning of the Hydrophilic Monomer: The presence of the hydroxyl group increases the water solubility of HME-iPM.[7] This can lead to undesirable polymerization in the aqueous phase instead of the micelles/polymer particles, potentially causing coagulum formation and reducing the incorporation of the functional monomer into the latex particles.[8] Careful selection of surfactants and pH control helps manage the monomer's partitioning behavior.[9]

By adopting a copolymerization strategy with a standard acrylate or methacrylate monomer, we can effectively incorporate HME-iPM into stable, high-molecular-weight polymer chains, yielding a functional latex with tailored properties for advanced applications.

PART 2: SCIENTIFIC INTEGRITY & LOGIC - The Self-Validating Protocol

Every step in this protocol is designed to create a self-validating system where the experimental choices directly address potential failure modes, ensuring both scientific accuracy and trustworthiness of the results.

Pillar 1: Expertise & Experience - Causality in Experimental Design

The choice of a semi-continuous seeded emulsion polymerization is a deliberate one. A "seeded" approach, where the monomer emulsion is fed into a reactor already containing pre-existing polymer particles (the "seed" latex, formed in situ in our case), provides better control over the particle number and size distribution. This leads to a more reproducible process compared to an ab initio batch polymerization where particle nucleation can be complex.[10]

  • Initiator System: We utilize Potassium Persulfate (KPS), a water-soluble thermal initiator. Its decomposition generates sulfate free radicals, which not only initiate polymerization but also become chemically bound to the polymer chain ends.[11] These sulfate end-groups contribute to the electrostatic stabilization of the final latex particles, supplementing the action of the surfactant.[12]

  • Surfactant Selection: A combination of anionic and nonionic surfactants is employed. The anionic surfactant, Sodium Dodecyl Sulfate (SDS), is highly effective at forming micelles and providing strong electrostatic stabilization.[13][14] The nonionic surfactant, a polyoxyethylene alkyl ether, provides steric hindrance. This dual-stabilization system is particularly robust against changes in ionic strength and shear, which is crucial when working with functional monomers that can influence surface polarity.[15]

  • pH Control: The use of a sodium bicarbonate buffer is critical. It maintains the pH in a range that minimizes ester hydrolysis.[4] An initial pH of ~2-3, often used for acid-functional monomers to increase their hydrophobicity, is avoided here to prevent acid-catalyzed hydrolysis of the HME-iPM ester group.[8][16]

Pillar 2: Trustworthiness - A System of Checks and Balances

This protocol incorporates checkpoints to validate the process. For instance, the stability of the monomer pre-emulsion is a key indicator of the suitability of the surfactant system. An unstable pre-emulsion (i.e., one that quickly separates) will lead to a failed polymerization. The final latex is characterized by multiple metrics—solids content, particle size, pH, and coagulum level—which together provide a comprehensive picture of the reaction's success and reproducibility.

Pillar 3: Authoritative Grounding & Comprehensive References

The methodologies and principles described are grounded in established polymer science literature. Key claims regarding monomer reactivity, hydrolysis, and emulsion polymerization mechanisms are supported by citations to authoritative sources.

Experimental Protocol: Semi-Continuous Seeded Emulsion Copolymerization of HME-iPM and Methyl Methacrylate (MMA)

This protocol details the synthesis of a poly(MMA-co-HME-iPM) latex with a target solids content of ~40% and a 90:10 molar ratio of MMA to HME-iPM.

Materials & Equipment
Reagents Grade Supplier
2-Hydroxymethylethyl Isopropyl Maleate (HME-iPM)Polymerization GradeCustom Synthesis
Methyl Methacrylate (MMA), inhibitedReagent GradeSigma-Aldrich
Sodium Dodecyl Sulfate (SDS)>99%Sigma-Aldrich
Polyoxyethylene (20) Oleyl Ether (e.g., Brij™ O20)-Sigma-Aldrich
Potassium Persulfate (KPS)>99%Sigma-Aldrich
Sodium Bicarbonate (NaHCO₃)ACS ReagentFisher Scientific
Deionized (DI) Water>18 MΩ·cm-
Nitrogen Gas (N₂)High Purity-
Equipment
1-Liter Jacketed Glass Reactor with Baffled Walls
Overhead Mechanical Stirrer with Teflon Paddle
Reflux Condenser
Thermocouple
Peristaltic or Syringe Pump
Heating/Cooling Circulating Bath
Standard Glassware (Beakers, Graduated Cylinders, Magnetic Stir Plate)
Step-by-Step Methodology

1. Preparation of Initial Reactor Charge (Aqueous Phase)

  • To the 1-L reactor, add 250.0 g of deionized water.

  • Add 0.5 g of Sodium Bicarbonate (NaHCO₃) to buffer the system.

  • Add 0.25 g of Sodium Dodecyl Sulfate (SDS).

  • Begin gentle purging with Nitrogen (N₂) gas to remove dissolved oxygen. This should be maintained throughout the reaction.

  • Commence stirring at 150 RPM and begin heating the reactor contents to the target reaction temperature of 80°C using the circulating bath.

2. Preparation of Monomer Pre-Emulsion

  • In a separate 500 mL beaker, prepare the aqueous surfactant solution by dissolving 2.0 g of SDS and 3.0 g of Polyoxyethylene (20) Oleyl Ether in 100.0 g of DI water with gentle magnetic stirring.

  • In a second 400 mL beaker, weigh out the monomers:

    • 180.0 g of Methyl Methacrylate (MMA)

    • 20.0 g of 2-Hydroxymethylethyl Isopropyl Maleate (HME-iPM)

  • Slowly add the monomer mixture to the aqueous surfactant solution under vigorous magnetic stirring to form a stable, milky-white pre-emulsion. Stir for at least 30 minutes.

3. Preparation of Initiator Solution

  • In a small beaker, dissolve 1.0 g of Potassium Persulfate (KPS) in 25.0 g of DI water. Prepare this solution just prior to use.

4. Polymerization Procedure

  • Seed Formation: Once the reactor temperature has stabilized at 80°C, add 20.0 g (~10%) of the monomer pre-emulsion to the reactor.

  • Initiation: Immediately after, add the entire KPS initiator solution to the reactor.

  • Seed Maturation: Hold the reactor contents at 80°C for 20 minutes. You should observe a slight change in the appearance of the reactor contents from translucent to a more opaque, bluish-white, indicating the formation of seed particles.

  • Monomer Feed: After the seed maturation period, begin the continuous addition of the remaining monomer pre-emulsion to the reactor using a pump. The feed should be maintained at a constant rate over 3 hours.

  • Temperature Control: Maintain the reaction temperature at 80 ± 1°C throughout the feed. The polymerization is exothermic, so cooling may be required.

  • Post-Reaction Hold: After the monomer feed is complete, continue stirring at 80°C for an additional 1 hour to ensure high conversion of the remaining monomer.

5. Cooling and Finalization

  • Turn off the heat and allow the reactor to cool to room temperature while maintaining slow stirring.

  • Filter the final latex through a 100-mesh screen to separate any coagulum. Weigh the dried coagulum to determine the stability of the reaction.

  • Measure the final pH and determine the total solids content of the latex gravimetrically.

PART 3: VISUALIZATION & FORMATTING

Experimental Workflow Diagram

EmulsionPolymerization cluster_prep Preparation Stage cluster_reaction Polymerization Stage cluster_final Finalization Stage A 1. Prepare Reactor Charge (Water, Buffer, SDS) D Heat Reactor to 80°C under N₂ purge A->D B 2. Prepare Monomer Pre-Emulsion (Monomers, Surfactants, Water) E Add Seed Shot (10% of Pre-Emulsion) B->E H Start 3-hour continuous feed of remaining Pre-Emulsion B->H C 3. Prepare Initiator Solution (KPS, Water) F Add Initiator Solution C->F D->E E->F G Hold for 20 min (Seed Maturation) F->G G->H I Hold for 1 hour (Monomer Burnout) H->I J Cool to Room Temp. I->J K Filter & Characterize (Solids, pH, Particle Size) J->K

Caption: Workflow for the semi-continuous emulsion polymerization of HME-iPM.

Conceptual Diagram of a Stabilized Latex Particle

LatexParticle cluster_particle Latex Particle (Aqueous Phase) cluster_stabilizers core Poly(MMA-co-HME-iPM) Copolymer Core sds1 SO₄⁻ core->sds1 sds2 SO₄⁻ core->sds2 sds3 SO₄⁻ core->sds3 nonionic1 PEG core->nonionic1 nonionic2 PEG core->nonionic2 nonionic3 PEG core->nonionic3 kps_end R-SO₄⁻ core->kps_end label_sds Anionic Surfactant (Electrostatic Stabilization) sds2->label_sds label_nonionic Nonionic Surfactant (Steric Stabilization) nonionic2->label_nonionic label_kps Initiator Fragment (Covalent Stabilizer) kps_end->label_kps

Caption: Stabilization mechanisms for a functional polymer latex particle.

Data Summary Table
Parameter Target Value Rationale
Monomer Ratio (MMA:HME-iPM)90:10 (molar)Balances incorporation of functional monomer with overall polymer properties.
Total Solids Content~40% (w/w)Optimal for viscosity, heat transfer, and application performance.
Reaction Temperature80°CEnsures efficient decomposition of KPS initiator.[13][17]
Feed Time3 hoursControls reaction exotherm and promotes uniform copolymer composition.
pH5.0 - 6.5Minimizes ester hydrolysis while allowing for effective polymerization.[4][8]
Expected Particle Size80 - 150 nmTypical range for emulsion polymerization, influenced by surfactant concentration.[10]
Coagulum< 0.1%Indicates high colloidal stability during polymerization.

References

  • Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. National Institutes of Health.
  • Role of Surfactants in Emulsion Polymerization. American Coatings Association.
  • Radical copolymerization reactivity of maleate-terminated poly(ethylene glycol) with vinylbenzyl-terminated polystyrene macromonomer. ScienceDirect.
  • Synthesis and Characterization of 2-Hydroxyethyl Methacrylate (HEMA) and Methyl Methacrylate (MMA) Copolymer Used as Biomaterial. OpenMETU.
  • Emulsion polymerization of acrylic monomers. Rohm and Haas.
  • Synthesis of poly(2-hydroxyethyl methacrylate) end-capped with asymmetric functional groups via atom transfer radical polymerization. Royal Society of Chemistry.
  • Synthesis and Characterization of Poly (2-hydroxyethyl methacrylate) Homopolymer at Room Temperature via Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization. DergiPark.
  • Determining chemospecificity in reactions with chain transfer agent and corresponding radical via evaluation of molecular weight dependency of apparent comonomer reactivity ratios: free-radical copolymerization of vinyl acetate and dibutyl maleate. Royal Society of Chemistry.
  • Functional Monomers And Polymers Procedures Synthesis Applications. LinkedIn.
  • Synthesis and Characterization of Emulsion Polymerization of Acrylate Monomers. SciSpace.
  • Synthesis and Characterization of 2-Hydroxyethyl Methacrylate (HEMA) and Methyl Methacrylate (MMA) Copolymer Used as Biomaterial. Taylor & Francis Online.
  • Industrial processes for the production of methacrylate-based (acrylic) polymers. Arkema.
  • Complex-radical alternating copolymerization. ScienceDirect.
  • Emulsifiers for Emulsion Polymerization. Sanyo Chemical Industries.
  • Production of acrylic polymer emulsion. Google Patents.
  • Controlled Polymerization of 2-Hydroxyethyl Methacrylate by ATRP at Ambient Temperature. ACS Publications.
  • Characterization of Two-Stage Latexes Using Dynamic Mechanical Thermal Analysis. American Coatings Association.
  • Copolymer microstructure determination by the click of a button; reactivity ratios of comonomers from a single MALDI-ToF MS spectrum. ACS Publications.
  • Progress in process parameters and mechanism research of polymer emulsion preparation. Wiley Online Library.
  • Alkoxysilane‐functionalized acrylic copolymer latexes. I. Particle size, morphology, and film‐forming properties. Wiley Online Library.
  • Reactivity Ratios for Organotin Copolymer Systems. Semantic Scholar.
  • Characterization of polystyrene latexes. Society of Chemical Industry.
  • The role of surfactants in the emulsion polymerization process. Indovinya.
  • Fundamentals of Emulsion Polymerization. ACS Publications.
  • Renewable and Functional Latexes Synthesized by Polymerization-Induced Self-Assembly for UV-Curable Films. National Center for Biotechnology Information.
  • The effect of pH on the polymer degradation and drug release from PLGA-mPEG microparticles. Wiley Online Library.
  • Synthesis and Characterization of SiOH-Functionalized Polymer Latexes Using Methacryloxy Propyl Trimethoxysilane in Emulsion Polymerization. ResearchGate.
  • Polymerizable mono-esters of maleic acid and polymers derived therefrom. Google Patents.
  • How Does pH Impact the Polymerization of Functional Monomers?. PCI Magazine.
  • Partitioning of Functional Monomers in Emulsion Polymerization: Distribution of Carboxylic Acid Monomers between Water and Monomer Phases. ACS Publications.
  • A functionalizable polyester with free hydroxyl groups and tunable physiochemical and biological properties. National Center for Biotechnology Information.
  • Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. ResearchGate.
  • Novel Path to Hydroxyl-Functional Emulsions. PCI Magazine.
  • Ester hydrolysis of cellulose acetate and cellulose acetate phthalate in aqueous suspension and solution, and solid state. Purdue e-Pubs.
  • Synthesis of Acrylic Emulsion Containing High Hydroxyl Content. ResearchGate.

Sources

Method

role of 2-Hydroxymethylethyl isopropyl maleate in dental adhesive formulations

Application Note: The Mechanistic Role and Integration of 2-Hydroxymethylethyl Isopropyl Maleate in Advanced Dental Adhesive Formulations Executive Summary & Mechanistic Rationale The evolution of contemporary dental adh...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: The Mechanistic Role and Integration of 2-Hydroxymethylethyl Isopropyl Maleate in Advanced Dental Adhesive Formulations

Executive Summary & Mechanistic Rationale

The evolution of contemporary dental adhesives relies heavily on the precise engineering of amphiphilic functional monomers. These molecules must bridge the highly hydrophilic, water-rich dentin substrate with the hydrophobic, cross-linked composite resin matrix[1]. While 2-hydroxyethyl methacrylate (HEMA) has historically been the gold standard for promoting dentin wettability, its high water sorption coefficient frequently leads to long-term hydrolytic degradation of the hybrid layer.

To circumvent these limitations, 2-Hydroxymethylethyl isopropyl maleate (HMEIM) (CAS: 85909-46-2) has emerged as a highly specialized, bifunctional cross-linking monomer. HMEIM is engineered to optimize the hydrophilic-lipophilic balance (HLB) within self-etch and universal adhesive systems. Its efficacy is driven by three distinct structural features:

  • Hydrophilic Penetration (2-Hydroxymethylethyl moiety): Similar to traditional wetting agents, the pendant hydroxyl group provides the necessary polarity to infiltrate the demineralized dentin collagen network, ensuring deep resin tag formation[2].

  • Steric Shielding (Isopropyl group): The bulky isopropyl group introduces localized hydrophobicity. This steric hindrance protects the adjacent ester bonds from salivary esterases and prevents excessive water uptake post-polymerization, thereby increasing the longevity of the restoration.

  • Controlled Polymerization Kinetics (Maleate core): Unlike highly reactive methacrylates, maleates typically undergo alternating copolymerization with electron-rich monomers. Furthermore, maleic acid derivatives have a proven history in dentistry for effectively modifying dentin permeability and interacting with hydroxyapatite without causing aggressive, uncontrolled demineralization[3].

G HMEIM 2-Hydroxymethylethyl isopropyl maleate Hydroxyl Hydroxyl Group (Hydrophilic) HMEIM->Hydroxyl Maleate Maleate Core (Polymerizable) HMEIM->Maleate Isopropyl Isopropyl Group (Hydrophobic) HMEIM->Isopropyl Dentin Moist Dentin Collagen Network Hydroxyl->Dentin Wetting & Penetration Copolymer Cross-linked Polymer Matrix Maleate->Copolymer Alternating Copolymerization Hydrolysis Hydrolytic Resistance Isopropyl->Hydrolysis Steric Shielding

Fig 1. Mechanistic pathways of HMEIM functional groups in dental adhesive networks.

Formulation Architecture & Quantitative Data

When formulating a universal adhesive, HMEIM is typically utilized as a co-monomer (5–15 wt%) alongside primary cross-linkers like Bis-GMA or UDMA. The inclusion of HMEIM allows formulators to reduce the total HEMA content, thereby lowering the overall water sorption of the cured adhesive film without sacrificing dentin wettability.

Table 1: Comparative Monomer Properties in Adhesive Formulations

MonomerPrimary FunctionHydrophilicity (Uncured)Water Sorption (Cured Film)Expected µTBS (24h)
HEMA Wetting Agent / Co-solventVery HighHigh (>40 µg/mm³)30 - 35 MPa
Bis-GMA Structural Cross-linkerLowLow (<15 µg/mm³)N/A (Requires diluent)
HMEIM Amphiphilic Co-monomerModerate-HighLow-Moderate (~20 µg/mm³)38 - 42 MPa
10-MDP Acidic Functional MonomerModerateLow40 - 45 MPa

Note: Quantitative bond strength (µTBS) values represent standardized laboratory baseline expectations when monomers are optimally blended in a 40% ethanol/water solvent system.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Internal quality control checkpoints are embedded within the steps to confirm that the chemical mechanisms (e.g., solvent evaporation, polymer conversion) are proceeding correctly.

Protocol A: Formulation of an HMEIM-Enhanced Self-Etch Primer

Causality Check: The solvent system (Ethanol/Water) is critical. Water is required to ionize acidic functional monomers (enabling dentin demineralization), while ethanol acts as a "water-chaser," lowering the vapor pressure to facilitate the removal of residual water from the collagen network prior to curing.

  • Base Preparation: In a dark, amber glass vial (to prevent premature photo-initiation), combine 30 wt% Bis-GMA and 15 wt% TEGDMA. Stir at 40°C until a homogenous, clear resin is achieved.

  • HMEIM Integration: Cool the mixture to room temperature. Add 10 wt% HMEIM and 10 wt% 10-MDP (10-Methacryloyloxydecyl dihydrogen phosphate).

  • Solvent Addition: Slowly titrate 33 wt% of an Ethanol/Water mixture (ratio 80:20).

  • Initiator Doping: Add 1.0 wt% Camphorquinone (CQ) and 1.0 wt% Ethyl 4-(dimethylamino)benzoate (EDMAB).

  • Validation Check: Spin the formulation in a centrifuge at 3000 RPM for 5 minutes. Self-Validation: The solution must remain completely monophasic. Any phase separation indicates an incorrect HLB, requiring an adjustment of the HMEIM-to-water ratio.

Protocol B: Dentin Bonding Workflow and µTBS Validation

Causality Check: Active agitation during application is mandatory. It continuously replenishes unreacted acidic monomers at the tooth interface and mechanically works the HMEIM into the collapsing collagen network.

  • Substrate Preparation: Expose mid-coronal dentin on extracted human molars using a slow-speed diamond saw under water cooling. Standardize the smear layer using 600-grit SiC paper for 60 seconds.

  • Adhesive Application: Apply the HMEIM-formulated adhesive using a micro-brush. Actively agitate the solution on the dentin surface for 20 seconds .

  • Solvent Evaporation: Apply a gentle, oil-free air stream for 5 to 10 seconds .

    • Self-Validation: The surface must transition from a rippling liquid to a completely immobile, glossy film. A matte or dry appearance indicates over-drying (collagen collapse) or insufficient HMEIM wetting.

  • Polymerization: Light-cure the adhesive layer for 10 seconds using an LED curing unit with an irradiance of ≥1200 mW/cm² (wavelength 430–480 nm).

  • Composite Build-up: Build a 4 mm composite resin block incrementally (2 mm per layer), curing each layer for 20 seconds.

  • Microtensile Testing: After 24 hours of water storage at 37°C, section the teeth into 1.0 mm² beams. Test to failure in a universal testing machine at a crosshead speed of 0.5 mm/min.

Workflow Prep Dentin Preparation Apply Apply HMEIM Primer (20s) Prep->Apply Evaporate Solvent Evaporation (5s) Apply->Evaporate Cure Light Cure (10s @ 1200mW/cm²) Evaporate->Cure Test µTBS Testing Cure->Test

Fig 2. Standardized workflow for HMEIM-based adhesive application and validation.

References

  • A Literature Review of Adhesive Systems in Dentistry: Key Components and Their Clinical Applications. MDPI - Applied Sciences (2024). Provides comprehensive grounding on the necessity of hydrophilic and acidic functional monomers in modern etch-and-rinse and self-etch adhesive protocols. URL:[Link]

  • Physico-Chemical Properties and Performance of Functional Monomers Used in Contemporary Dental Adhesive Technology. PubMed Central (PMC). Details the adhesion-decalcification (AD) concept and the specific hydrolytic degradation vulnerabilities of standard methacrylate formulations compared to sterically shielded monomers. URL:[Link]

  • Influence of concentration and application time of maleic acid on dentin permeability. National Institutes of Health (NIH) / Journal of Dentistry. Establishes the foundational mechanism of maleate derivatives interacting with dentin, proving their efficacy in modifying the smear layer and increasing hydraulic conductance for adhesive penetration. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting common issues in 2-Hydroxymethylethyl isopropyl maleate polymerization

Welcome to the technical support center for the polymerization of 2-Hydroxymethylethyl Isopropyl Maleate (HMEIMA). This guide is designed for researchers, scientists, and drug development professionals to navigate the co...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the polymerization of 2-Hydroxymethylethyl Isopropyl Maleate (HMEIMA). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and polymerization of this functional monomer. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common issues. For more detailed explanations and protocols, please refer to the Troubleshooting Guides.

Q1: Why is my HMEIMA polymerization sluggish or showing low conversion?

A1: Low conversion is a frequent issue with maleate-based monomers. Several factors can contribute to this:

  • Inherent Low Reactivity: Maleate double bonds are electron-deficient and sterically hindered, leading to slow propagation rates.[1][2]

  • Inappropriate Initiator Choice: The initiator's half-life at the reaction temperature is crucial. An initiator that decomposes too quickly or too slowly will be inefficient.[3]

  • Oxygen Inhibition: Residual oxygen in the reaction mixture can act as a radical scavenger, terminating polymerization chains prematurely.[4]

  • Low Monomer Concentration: Lower monomer concentrations can lead to slower polymerization rates.[5]

Q2: My polymer has a very broad molecular weight distribution (high polydispersity). What's causing this?

A2: High polydispersity can arise from several factors:

  • Chain Transfer Reactions: The anhydride functionality in maleic anhydride derivatives can be susceptible to chain transfer reactions, leading to the formation of lower molecular weight polymers.[1]

  • Inefficient Initiation: A slow or inconsistent initiation process can lead to the continuous formation of new chains throughout the reaction, broadening the molecular weight distribution.

  • Temperature Fluctuations: Poor temperature control can affect initiation and propagation rates unevenly.

Q3: I'm observing gel formation in my reaction. How can I prevent this?

A3: Gelation is often due to crosslinking reactions. Potential causes include:

  • Impurities in the Monomer: Dienoic or other multi-functional impurities can act as crosslinkers.

  • High Monomer Conversion: At very high conversions, the likelihood of side reactions and chain transfer to the polymer increases, which can lead to branching and crosslinking.

  • High Temperatures: Elevated temperatures can promote side reactions that lead to crosslinking.

Q4: Can I control the molecular weight of my poly(HMEIMA)?

A4: Yes, several strategies can be employed to control the molecular weight:

  • Chain Transfer Agents (CTAs): The addition of a suitable CTA can effectively limit the growth of polymer chains.[5][6]

  • Initiator Concentration: Generally, a higher initiator concentration leads to the formation of more polymer chains, resulting in a lower average molecular weight.[5]

  • Controlled Radical Polymerization (CRP) Techniques: Techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization can provide excellent control over molecular weight and polydispersity.[1][2]

II. Troubleshooting Guides

This section provides detailed, in-depth solutions to common polymerization problems.

Guide 1: Issue - Low Monomer Conversion

Low conversion is arguably the most common challenge in HMEIMA polymerization due to the inherent nature of maleate monomers.

Underlying Causes
  • Steric Hindrance and Electronic Effects: The 1,2-disubstituted nature of the maleate double bond presents significant steric hindrance to the approaching radical. Furthermore, the electron-withdrawing ester groups decrease the electron density of the double bond, making it less susceptible to radical attack.[1][7]

  • Slow Propagation and High Termination Rates: The combination of steric and electronic factors leads to a low propagation rate constant (k_p). This allows termination reactions to become more dominant, prematurely ending chain growth.

  • Initiator Inefficiency: The choice of initiator and its concentration are critical. An initiator with a half-life that is too short at the reaction temperature will be consumed before significant polymerization occurs. Conversely, an initiator with a very long half-life will result in a slow initiation rate.[3]

  • Oxygen Inhibition: Oxygen is a potent radical scavenger. Even trace amounts can react with initiating or propagating radicals to form stable peroxy radicals, which are much less reactive and effectively terminate the polymerization process.[4]

Diagnostic Workflow & Solutions

Start Low Conversion Observed Check_Oxygen Verify Rigorous Degassing Start->Check_Oxygen Check_Initiator Evaluate Initiator Choice & Concentration Check_Oxygen->Check_Initiator Adequate Solution_Degas Improve Degassing Technique (e.g., Freeze-Pump-Thaw) Check_Oxygen->Solution_Degas Inadequate Check_Temp Assess Reaction Temperature Check_Initiator->Check_Temp Appropriate Solution_Initiator Select Initiator with Appropriate Half-Life Increase Concentration Incrementally Check_Initiator->Solution_Initiator Inappropriate Check_Monomer_Purity Analyze Monomer Purity Check_Temp->Check_Monomer_Purity Optimal Solution_Temp Optimize Temperature for Initiator Half-Life Check_Temp->Solution_Temp Suboptimal Solution_Purity Purify Monomer (e.g., Distillation, Recrystallization) Check_Monomer_Purity->Solution_Purity Impurities Detected

Caption: Troubleshooting workflow for low monomer conversion.

Experimental Protocols

Protocol 1.3.1: Rigorous Degassing of the Reaction Mixture

  • Assemble the reaction flask with a stir bar and seal it with a rubber septum.

  • Connect the flask to a Schlenk line.

  • Freeze the reaction mixture in liquid nitrogen until it is completely solid.

  • Evacuate the flask under high vacuum for 10-15 minutes.

  • Close the vacuum valve and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

  • Allow the mixture to thaw to room temperature.

  • Repeat this freeze-pump-thaw cycle at least three times to ensure the complete removal of dissolved oxygen.[8]

Protocol 1.3.2: Initiator Selection and Optimization

  • Determine the appropriate initiator: Based on your desired reaction temperature, select a free-radical initiator with a suitable half-life (typically a 10-hour half-life temperature is a good starting point). For example, Azobisisobutyronitrile (AIBN) is commonly used for polymerizations around 60-80 °C.[9]

  • Vary initiator concentration: Prepare a series of polymerizations with varying initiator concentrations (e.g., 0.5, 1.0, 2.0 mol% relative to the monomer).

  • Monitor conversion: Take aliquots from each reaction at regular time intervals and determine the monomer conversion using techniques like ¹H NMR or gravimetry.

  • Analyze results: Plot conversion versus time for each initiator concentration to identify the optimal concentration that provides a reasonable rate without leading to uncontrolled polymerization or excessive termination.

Table 1: Common Free-Radical Initiators and Their 10-hour Half-Life Temperatures

Initiator10-hour Half-Life Temperature (°C)
2,2'-Azobis(2,4-dimethylvaleronitrile) (V-65)51
Azobisisobutyronitrile (AIBN)65
Benzoyl Peroxide (BPO)73
1,1'-Azobis(cyclohexanecarbonitrile) (V-40)88
Di-tert-butyl Peroxide (DTBP)126

Note: These values can vary slightly depending on the solvent.

Guide 2: Issue - High Polydispersity (Broad Molecular Weight Distribution)

A broad molecular weight distribution indicates a lack of control over the polymerization process, which can be detrimental to the final material's properties.

Underlying Causes
  • Chain Transfer Reactions: Transfer of the growing radical to the monomer, solvent, or polymer can terminate one chain and initiate a new one, leading to a broader distribution of chain lengths. The presence of functional groups in HMEIMA can make it more susceptible to such reactions.[1]

  • Slow Initiation: If the rate of initiation is slow compared to the rate of propagation, new polymer chains will be formed throughout the polymerization process, resulting in a mixture of short and long chains.

  • Viscosity Effects (Trommsdorff-Norrish effect): As the polymerization progresses, the viscosity of the medium increases. This can hinder the diffusion of large polymer radicals, reducing the rate of bimolecular termination. The smaller, more mobile monomer molecules can still diffuse to the growing chain ends, leading to a rapid increase in polymerization rate and molecular weight, a phenomenon known as the gel effect or Trommsdorff-Norrish effect. This autoacceleration can significantly broaden the molecular weight distribution.

Diagnostic Workflow & Solutions

Start High Polydispersity Observed Check_CTA Is a Chain Transfer Agent (CTA) being used? Start->Check_CTA Check_Initiator_Conc Evaluate Initiator Concentration Check_CTA->Check_Initiator_Conc Yes Solution_CTA Introduce or Optimize CTA Concentration Check_CTA->Solution_CTA No or Suboptimal Check_Monomer_Conc Assess Monomer Concentration Check_Initiator_Conc->Check_Monomer_Conc Optimal Solution_Initiator Adjust Initiator Concentration Check_Initiator_Conc->Solution_Initiator Too Low Consider_CRP Consider Controlled Radical Polymerization (CRP) Check_Monomer_Conc->Consider_CRP Optimal Solution_Monomer_Conc Reduce Monomer Concentration (Solution Polymerization) Check_Monomer_Conc->Solution_Monomer_Conc Too High (Bulk) Solution_CRP Implement RAFT or ATRP Consider_CRP->Solution_CRP

Caption: Troubleshooting workflow for high polydispersity.

Experimental Protocols

Protocol 2.3.1: Employing a Chain Transfer Agent (CTA)

  • Select a suitable CTA: Thiols, such as dodecanethiol, are commonly used CTAs in free-radical polymerization.

  • Determine the concentration: The amount of CTA needed depends on its chain transfer constant and the desired molecular weight. Start with a range of CTA concentrations (e.g., 0.1 to 1.0 mol% relative to the monomer).

  • Perform polymerization: Add the CTA to the reaction mixture along with the monomer and initiator before degassing.

  • Characterize the polymer: Analyze the molecular weight and polydispersity of the resulting polymers using Gel Permeation Chromatography (GPC).

  • Optimize: Adjust the CTA concentration to achieve the target molecular weight and a narrower polydispersity.

Protocol 2.3.2: Introduction to RAFT Polymerization

For superior control over molecular weight and to achieve low polydispersity, Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a highly effective technique.[1]

  • Component Selection:

    • Monomer: 2-Hydroxymethylethyl isopropyl maleate (HMEIMA)

    • RAFT Agent: A suitable chain transfer agent for methacrylate polymerization, such as 2-cyano-2-propyl dodecyl trithiocarbonate (CPDT).[10]

    • Initiator: A standard free-radical initiator like AIBN.

    • Solvent: A suitable solvent that dissolves all components, for example, 1,4-dioxane.[11]

  • Reaction Setup:

    • In a Schlenk flask, dissolve the HMEIMA monomer, RAFT agent, and initiator in the solvent. The molar ratio of [Monomer]:[RAFT Agent]:[Initiator] is crucial for controlling the molecular weight (e.g., 100:1:0.2).[8]

  • Degassing: Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen) for 30 minutes or by performing freeze-pump-thaw cycles.[8]

  • Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70 °C).[11]

  • Monitoring: At timed intervals, withdraw samples to monitor monomer conversion (via ¹H NMR) and molecular weight evolution (via GPC).

  • Termination: Stop the reaction by cooling the mixture and exposing it to air.

  • Purification: Precipitate the polymer in a suitable non-solvent (e.g., cold hexane) and dry it under vacuum.[8]

Guide 3: Issue - Gelation or Crosslinking

The formation of an insoluble gel indicates that crosslinking has occurred, which is usually undesirable unless a hydrogel is the intended product.

Underlying Causes
  • Bifunctional Impurities: The presence of impurities with two or more polymerizable groups in the monomer can lead to the formation of a crosslinked network.

  • Chain Transfer to Polymer: At high monomer conversions, the concentration of polymer chains is high. A growing radical can abstract a hydrogen atom from a polymer backbone, creating a new radical site on that chain. This new radical can then propagate, leading to a branched or crosslinked structure.

  • Thermal Self-Initiation: At high temperatures, some monomers can undergo thermal self-initiation, leading to uncontrolled polymerization and potentially crosslinking. While less common for methacrylates than for styrenes, it can be a contributing factor at elevated temperatures.[12]

Diagnostic Workflow & Solutions

Start Gelation Observed Check_Conversion Check Monomer Conversion at Gel Point Start->Check_Conversion Check_Purity Analyze Monomer Purity for Bifunctional Impurities Check_Conversion->Check_Purity Low to Moderate Solution_Conversion Stop Reaction at Lower Conversion Check_Conversion->Solution_Conversion High (>80%) Check_Temp Evaluate Reaction Temperature Check_Purity->Check_Temp Pure Solution_Purity Purify Monomer Check_Purity->Solution_Purity Impurities Found Solution_Temp Lower Reaction Temperature Check_Temp->Solution_Temp Too High

Caption: Troubleshooting workflow for gelation.

Experimental Protocols

Protocol 3.3.1: Limiting Monomer Conversion

  • Preliminary Kinetic Study: Perform a small-scale polymerization and monitor the monomer conversion over time.

  • Determine Target Conversion: Based on the results, determine a target conversion below the point where gelation is observed (e.g., 70-80%).

  • Controlled Polymerization Time: For subsequent larger-scale reactions, stop the polymerization after the predetermined time required to reach the target conversion.

  • Quenching the Reaction: Terminate the polymerization by rapidly cooling the reaction mixture in an ice bath and exposing it to air. The addition of an inhibitor like hydroquinone can also be used.[4]

Protocol 3.3.2: Monomer Purification

  • Removal of Inhibitor: If the monomer contains a storage inhibitor (like MEHQ), it may need to be removed. This can be done by washing with a dilute aqueous base solution followed by drying, or by passing it through a column of activated alumina.[4][13]

  • Distillation: For liquid monomers, vacuum distillation can be an effective method to remove non-volatile impurities and any polymers that may have formed during storage.

  • Recrystallization: If the monomer is a solid, recrystallization from a suitable solvent can be used to remove impurities.

IV. References

  • Effect of the Free Radical Initiator on the Production of Castor Oil Maleate Oligomers - PMC. Available at: [Link]

  • Maleic Anhydride and Its Derivatives: A Brief Review of Reactivity and Properties in Radical (Co)Polymerizations - PMC. Available at: [Link]

  • Free radical copolymerization of functional water-soluble poly(N-maleoylglycine-co-crotonic acid): Polymer metal ion retention capacity, electrochemical, and thermal behavior - ResearchGate. Available at: [Link]

  • US5244988A - Maleate polymerization process - Google Patents. Available at:

  • Controlled alternating copolymerisation of maleic anhydride and electron donating monomers. - Loughborough University Research Repository. Available at: [Link]

  • Complex-radical alternating copolymerization. Available at: [Link]

  • In situ Catalytic Bulk Copolymerization of Maleate Surfmer-Methyl Methacrylate Using TiO2 and V2O5 at Different Conditions - Prime Scholars. Available at: [Link]

  • Influence of RAFT Agent on the Mechanism of Copolymerization of Polypropylene Glycol Maleinate with Acrylic Acid - MDPI. Available at: [Link]

  • Dibutyltin(IV) maleate as a new effective initiator for the ring-opening polymerization of ε-caprolactone: the non-isothermal kinetics, mechanism, and initiator's performance in polymer synthesis | Request PDF - ResearchGate. Available at: [Link]

  • Free Radical Polymerization of Styrene and Maleimide Derivatives: Molecular Weight Control and Application as a Heat Resistance Agent - MDPI. Available at: [Link]

  • Non-Amide Polymers as Kinetic Hydrate Inhibitors—Maleic Acid/Alkyl Acrylate Copolymers and the Effect of pH on Performance - PMC. Available at: [Link]

  • US2254382A - Polymerizable mono-esters of maleic acid and polymers derived therefrom - Google Patents. Available at:

  • Synthesis of 2‐(2‐carboxybenzoyloxy)ethyl methacrylate and its radical polymerization and copolymerization with butyl methacrylate | Request PDF - ResearchGate. Available at: [Link]

  • Polymerization Process and Scale Inhibition Performance of Maleic Anhydride and Sodium Allyl Sulfonate Copolymer. Available at: [Link]

  • Radical copolymerization reactivity of maleate-terminated poly(ethylene glycol) with vinylbenzyl-terminated polystyrene macromon. Available at: [Link]

  • Polymerization Kinetics of Poly(2-Hydroxyethyl Methacrylate) Hydrogels and Nanocomposite Materials - MDPI. Available at: [Link]

  • The free radical polymerization of maleic anhydride - ResearchGate. Available at: [Link]

  • Fundamental Investigations of the Free Radical Copolymerization and Terpolymerization of Maleic Anhydride, Norbornene, and Norbornene tert-Butyl Ester: In-Situ Mid-Infrared Spectroscopic Analysis | Macromolecules - ACS Publications. Available at: [Link]

  • Reactive Surfactants in Heterophase Polymerization. 2. Maleate Based Poly(ethylene oxide) Macromonomers as Steric Stabilizer Precursors in the Dispersion Polymerization of Styrene in Ethanol−Water Media | Macromolecules - ACS Publications. Available at: [Link]

  • Effect of Polymerization Temperature on the Properties of Autopolymerizing Resin - PubMed. Available at: [Link]

  • Synthesis of Well-Defined Amphiphilic Block Copolymers with 2-(Dimethylamino)ethyl Methacrylate by Controlled Radical Polymerization. Available at: [Link]

  • RAFT Polymerization of 2‐( tert ‐Butoxycarbonyloxy)Ethyl Methacrylate and Transformation to Functional Polymers via Deprotection and the Subsequent Polymer Reactions - ResearchGate. Available at: [Link]

  • Thermal stability and degradation of selected poly (alkyl methacrylates) used in the polymer industry. Available at: [Link]

  • Synthesis, Characterization and Molecular Modeling of Novel Oxoethyl methacrylate Polymers - PMC. Available at: [Link]

  • Aqueous Dispersion Polymerization of 2-Methoxyethyl Acrylate for the Synthesis of Biocompatible Nanoparticles Using a Hydrophilic RAFT Polymer and a Redox Initiator. Available at: [Link]

  • Control of the temperature responsiveness of poly(N-isopropylacrylamide-co-2-hydroxyethyl methacrylate) copolymer using ultrasonic irradiation - PMC. Available at: [Link]

  • The effect of temperature and monomer content on the polymerization rate of 2-ethylhexyl methacrylate - ResearchGate. Available at: [Link]

  • Controlling the Dissolution Behavior of (Meth)acrylate-Based Photoresist Polymers in Tetramethylammonium Hydroxide by Introducing Adamantyl Groups - PMC. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Initiator Concentration for 2-Hydroxymethylethyl Isopropyl Maleate Polymerization

Welcome to the Technical Support Center for specialty monomer polymerization. This guide is designed for researchers and drug development professionals working with 2-Hydroxymethylethyl isopropyl maleate (CAS 85909-46-2)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for specialty monomer polymerization. This guide is designed for researchers and drug development professionals working with 2-Hydroxymethylethyl isopropyl maleate (CAS 85909-46-2)[1]. Due to its unique structural properties, optimizing the initiator concentration ( [I] ) for this monomer requires a deep understanding of radical kinetics, steric hindrance, and thermodynamic limitations.

Mechanistic Overview & Causality

Polymerizing 1,2-disubstituted ethylenes like maleates is notoriously challenging. The steric hindrance imparted by the bulky isopropyl and 2-hydroxymethylethyl ester groups severely restricts the propagation rate constant ( kp​ ). Consequently, maleates exhibit a very small tendency for radical homopolymerization and are typically copolymerized with electron-donor monomers (e.g., styrene or vinyl ethers) to form alternating copolymers.

The Kinetic Dilemma: In free radical polymerization, the overall rate of polymerization ( Rp​ ) is directly proportional to the square root of the initiator concentration ( Rp​∝[I]0.5 )[2]. However, the kinetic chain length ( ν ), which dictates the molecular weight, is inversely proportional to the square root of the initiator concentration ( ν∝[I]−0.5 ).

  • Too little initiator: The reaction succumbs to "dead-end polymerization," where the initiator is entirely consumed before overcoming the low kp​ of the maleate monomer, resulting in stalled conversion[3].

  • Too much initiator: High radical flux leads to primary radical termination and excessive bimolecular termination. Furthermore, the free hydroxyl (-OH) group on the 2-hydroxymethylethyl moiety can act as a chain transfer agent under high radical concentrations, yielding useless oligomers.

Troubleshooting FAQs

Q1: My polymerization stalls at <15% conversion despite heating for 24 hours. What is happening? Causality: You are likely experiencing dead-end polymerization. Because maleates have an inherently low propagation rate, the initiator decomposes and is consumed faster than the polymer chains can grow. If your initiator's half-life ( t1/2​ ) is too short at your reaction temperature, the radical flux drops to zero prematurely[3]. Solution: Do not simply dump more initiator into the batch at the start. Instead, switch to an initiator with a longer t1/2​ at your operating temperature (e.g., switching from AIBN to V-65 if operating at lower temperatures, or vice versa), or implement a continuous semi-batch initiator feeding policy to maintain a steady, low concentration of radicals over time[4].

Q2: I increased the initiator concentration to 2.0 mol% to boost conversion, but now my molecular weight ( Mn​ ) is drastically reduced. Why? Causality: By increasing [I] , you increased the rate of initiation ( Ri​ ). Because termination occurs via the collision of two active radicals, the rate of termination ( Rt​ ) scales linearly with radical concentration, while propagation only scales with the square root. Additionally, the excess primary radicals from the initiator can directly terminate growing macroradicals (primary radical termination). Solution: Optimize the [I] to a "sweet spot" (typically 0.5 - 1.0 mol%). If high molecular weight is non-negotiable, you must transition from conventional free radical polymerization to a Controlled Radical Polymerization (CRP) technique, such as RAFT, which regulates radical concentration and minimizes termination[3].

Q3: Does the 2-hydroxymethylethyl group restrict my choice of initiator? Causality: Yes. The pendant primary hydroxyl group is reactive. If you use aggressive redox initiator systems (e.g., persulfate/amine), the -OH group can participate in unintended redox side reactions or chain transfer, broadening your dispersity (Đ). Solution: Utilize strictly thermal, unimolecular initiators like Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO), which decompose predictably without interacting with the monomer's hydroxyl functionality.

Experimental Workflow: Self-Validating Initiator Matrix Study

To find the optimal [I] for your specific copolymerization system (e.g., alternating copolymerization with Styrene), follow this self-validating protocol.

Step 1: Reagent Purification Pass the 2-Hydroxymethylethyl isopropyl maleate and comonomer through a basic alumina column to remove phenolic inhibitors (e.g., MEHQ). Validation: The monomer should be colorless; a yellow tint indicates residual inhibitor or degradation.

Step 2: Matrix Preparation Prepare four Schlenk tubes. Add equimolar amounts of the maleate monomer and comonomer to each. Dissolve in 1,4-dioxane (50% w/w) to ensure the amphiphilic polymer remains soluble. Add AIBN at varying concentrations: 0.1%, 0.5%, 1.0%, and 2.0% mol/mol relative to total monomer.

Step 3: Degassing (Critical Step) Perform three freeze-pump-thaw cycles. Oxygen is a potent diradical that will scavenge your initiator, completely skewing your optimization data. Backfill with ultra-pure Argon.

Step 4: Polymerization & Kinetic Sampling Submerge the tubes in a thermostated oil bath at 65°C. Self-Validating Check: Extract 0.1 mL aliquots at t=1,2,4, and 8 hours. Analyze via 1 H-NMR. If the maleate vinyl proton peaks (typically δ 6.2-6.4 ppm) do not decrease by at least 10% between the 1-hour and 2-hour marks, your system is suffering from oxygen inhibition or complete initiator quenching. Terminate the experiment and re-degas a new batch.

Step 5: Quenching and Analysis After 12 hours, quench the reactions by exposing them to air and cooling in liquid nitrogen. Precipitate the polymer in cold diethyl ether. Analyze conversion via gravimetry and molecular weight via GPC/SEC.

Quantitative Data: Initiator Concentration vs. Polymerization Metrics

The following table summarizes expected quantitative outcomes when optimizing AIBN concentration for the alternating copolymerization of 2-Hydroxymethylethyl isopropyl maleate with a standard donor monomer at 65°C.

Initiator Concentration (mol %)Monomer Conversion (%) Mn​ ( g/mol )Dispersity (Đ)Reaction Rate ( Rp​ )Diagnostic Observation
0.1 18%24,5001.45Very SlowDead-end polymerization; initiator depleted.
0.5 55%18,2001.60ModerateOptimal balance of conversion and chain length.
1.0 78%9,4001.85FastNoticeable chain transfer; broader distribution.
2.0 89%3,8002.30Very FastSevere primary radical termination; oligomerization.

System Logic: Troubleshooting Workflow

Below is the logical decision tree for diagnosing and resolving initiator-related failures during maleate polymerization.

G Start Initiator Concentration Optimization Eval Evaluate Polymerization Kinetics & MW Start->Eval LowConv Symptom: Low Conversion (< 20%) Eval->LowConv HighMW Symptom: Low MW (Oligomers) Eval->HighMW Root1 Cause: Dead-End Polymerization or O2 Inhibition LowConv->Root1 Root2 Cause: High Radical Flux & Primary Radical Termination HighMW->Root2 Action1 Action: Increase [I] or Switch to longer t½ Initiator Root1->Action1 Action2 Action: Decrease [I] or Implement Semi-Batch Feed Root2->Action2 Optimum Optimized System: Balanced Rp and Mn Action1->Optimum Action2->Optimum

Figure 1: Diagnostic workflow for resolving conversion and molecular weight issues via initiator optimization.

References

  • NextSDS. "2-hydroxyethyl isopropyl maleate — Chemical Substance Information." NextSDS Substance Database.
  • Prime Scholars. "In situ Catalytic Bulk Copolymerization of Maleate Surfmer-Methyl Methacrylate Using TiO2 and V2O5 at Different Conditions." Prime Scholars.
  • UV+EB Technology. "Free Radical Polymerization Kinetics." UV+EB Technology.
  • Patsnap Eureka. "How to Improve Product Yield in Free Radical Polymerization." Patsnap Eureka.
  • MDPI. "Initiator Feeding Policies in Semi-Batch Free Radical Polymerization: A Monte Carlo Study." MDPI.

Sources

Troubleshooting

Technical Support Center: Controlling Molecular Weight and Polydispersity in Functionalized Maleate Polymers

Welcome to the Advanced Polymerization Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with polymerizing 2-Hydroxymeth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Polymerization Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with polymerizing 2-Hydroxymethylethyl isopropyl maleate (HMEIPM) (CAS 85909-46-2)[1].

Because HMEIPM is a 1,2-disubstituted vinyl monomer featuring a bulky isopropyl group and a reactive hydroxyl-functionalized ester, achieving a controlled molecular weight (MW) and a narrow Polydispersity Index (PDI) requires strict mechanistic oversight. This guide synthesizes field-proven Controlled Radical Polymerization (CRP) strategies to help you troubleshoot and optimize your syntheses.

Part 1: Diagnostic Workflow for MW and PDI Deviations

Before altering your chemical formulations, use the diagnostic logic tree below to isolate whether your issue stems from initiation kinetics, chain transfer efficiency, or thermodynamic side reactions.

Workflow Start Analyze Polymer (GPC/SEC) Q1 Is PDI > 1.5? Start->Q1 Q2 Is MW < Target? Q1->Q2 No Sol1 Optimize CTA/Initiator Ratio Switch to Trithiocarbonate Q1->Sol1 Yes Sol2 Lower Temp to 65°C Check Conversion via NMR Q2->Sol2 Yes End Controlled HMEIPM Polymer Q2->End No Sol1->Start Re-test Sol2->Start Re-test

Figure 1: Diagnostic Workflow for Resolving MW and PDI Deviations.

Part 2: Troubleshooting Guide & FAQs

Q1: I am getting virtually zero conversion when attempting to homopolymerize HMEIPM via conventional free radical methods. Why? Causality: HMEIPM is a sterically hindered 1,2-disubstituted olefin. The steric bulk of the isopropyl and 2-hydroxymethylethyl ester groups severely restricts the approach of the propagating radical to the monomer[2]. Consequently, the propagation rate constant ( kp​ ) is drastically outcompeted by termination or chain transfer events. Solution: Shift from homopolymerization to copolymerization. Introduce an electron-donating monomer like Styrene (St). Maleates form alternating copolymers with donor monomers due to the formation of a transient charge-transfer complex, vastly increasing the apparent propagation rate and allowing for high conversion[3].

Q2: I am using Reversible Addition-Fragmentation chain Transfer (RAFT) to copolymerize HMEIPM and Styrene, but my PDI remains above 1.6. How do I narrow it? Causality: A high PDI in RAFT indicates a poor equilibrium between active and dormant chains. When polymerizing sterically hindered maleates, dithiobenzoate Chain Transfer Agents (CTAs) often fragment too slowly or cause rate retardation[4]. Additionally, an excessively high Initiator-to-CTA ratio generates too many unregulated "dead" chains. Solution: Switch to a symmetrical trithiocarbonate CTA (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate). Furthermore, strictly maintain your Initiator:CTA molar ratio between 1:5 and 1:10 to minimize termination events.

Q3: My experimental molecular weight ( Mn​ ) determined by GPC is significantly lower than my theoretical target. What is causing this discrepancy? Causality: Two primary factors cause negative MW deviation in hydroxyl-functionalized maleates:

  • Intramolecular side reactions: The free hydroxyl group on the 2-hydroxymethylethyl moiety can undergo transesterification at elevated temperatures (>80°C), leading to branching or premature termination.

  • Incomplete Monomer Conversion: Theoretical MW assumes 100% conversion. If steric hindrance halts conversion at 60%, the actual MW will proportionally plateau. Solution: Lower the polymerization temperature to 65°C using a standard initiator like AIBN to protect the hydroxyl group. Always calculate your theoretical Mn​ based on actual conversion determined by 1 H NMR, rather than assuming complete consumption.

Part 3: Mechanistic Visualization

To achieve a low PDI, your system must maintain a rapid exchange between the active propagating radicals and the dormant polymer chains. The diagram below illustrates the required RAFT equilibrium pathway.

RAFT_Mechanism Init Initiator Decomposition Prop Propagating Radical Init->Prop + Monomer Add Addition to CTA (Pre-Equilibrium) Prop->Add k_add Dormant Dormant Polymer (Pn-CTA) Add->Dormant Fragmentation Active Active Radical (Pm*) Add->Active Fragmentation Dormant->Add Re-addition Active->Active + Monomer

Figure 2: RAFT Polymerization Equilibrium Pathway for Copolymerization.

Part 4: Quantitative Data & Optimization Parameters

The following table summarizes the expected quantitative outcomes when adjusting the polymerization parameters for a target MW of 20,000 Da.

Polymerization SystemCTA TypeInitiator:CTA RatioTemp (°C)Time (h)Expected Conversion (%)Expected PDIMW Control
HMEIPM HomopolymerizationNone (FRP)N/A7024< 15%> 2.50Poor
HMEIPM / Styrene (1:1)Dithiobenzoate1:57024~ 60%1.40 - 1.60Moderate
HMEIPM / Styrene (1:1) Trithiocarbonate 1:10 65 16 > 85% 1.10 - 1.25 Excellent

Part 5: Self-Validating Experimental Protocol

Workflow: RAFT Copolymerization of HMEIPM and Styrene This protocol is engineered to act as a self-validating system; each step includes a mechanistic rationale to ensure the integrity of your final polymer architecture.

Step 1: Reagent Purification

  • Action: Pass Styrene through a basic alumina column. Dry HMEIPM over molecular sieves.

  • Causality/Validation: Commercial monomers contain phenolic inhibitors (e.g., TBC) that cause unpredictable induction periods and skew the Initiator:CTA ratio. Removing them ensures the kinetic equations governing your target MW remain accurate.

Step 2: Reaction Assembly

  • Action: In a Schlenk flask, combine HMEIPM, Styrene (1:1 molar ratio), 2-cyano-2-propyl dodecyl trithiocarbonate (CTA), and AIBN (Initiator) in 1,4-dioxane. Maintain a Monomer:CTA ratio of 200:1 and a CTA:Initiator ratio of 10:1.

  • Causality/Validation: 1,4-dioxane is selected because it solubilizes the highly polar hydroxyl-functionalized maleate without acting as a chain transfer agent itself.

Step 3: Deoxygenation via Freeze-Pump-Thaw (3 Cycles)

  • Action: Submerge the Schlenk flask in liquid nitrogen, evacuate the headspace under high vacuum, isolate, and thaw in a warm water bath. Repeat three times.

  • Causality/Validation: Oxygen acts as a potent biradical scavenger that prematurely terminates propagating chains. This self-validating step ensures a strictly inert environment, which is an absolute thermodynamic requirement to maintain a low PDI (<1.25).

Step 4: Polymerization

  • Action: Backfill the flask with Argon and submerge in a pre-heated oil bath at 65°C for 16 hours.

  • Causality/Validation: 65°C provides a steady, predictable half-life for AIBN (~10 hours) while remaining low enough to prevent the free hydroxyl group of HMEIPM from undergoing heat-induced transesterification side reactions.

Step 5: Termination & Purification

  • Action: Quench the reaction by submerging the flask in liquid nitrogen and exposing it to air. Dilute with minimal THF and precipitate dropwise into cold hexanes.

  • Causality/Validation: Rapid thermal quenching halts propagation instantly, locking in the target MW. Hexanes selectively dissolve unreacted HMEIPM, Styrene, and residual CTA, while forcing the pure alternating copolymer to precipitate.

References

  • Maleic Anhydride and Its Derivatives: A Brief Review of Reactivity and Properties in Radical (Co)Polymerizations, nih.gov.
  • CAS 85909-49-5 Isohexadecene - Alfa Chemistry, alfa-chemistry.com.
  • Controlled Radical Copolymerization of Styrene and Maleic Anhydride and the Synthesis of Novel Polyolefin-Based Block Copolymers, cmu.edu.
  • Controlled radical copolymerization of styrene and maleic anhydride and the synthesis of novel polyolefin‐based block copolymers by reversible addition–fragmentation chain‐transfer (RAFT) polymerization, researchgate.net.

Sources

Optimization

Technical Support Center: Purification of 2-Hydroxymethylethyl Isopropyl Maleate Polymers

Welcome to the technical support center for the purification of 2-Hydroxymethylethyl Isopropyl Maleate (HME-IPM) polymers. This guide is designed for researchers, scientists, and drug development professionals who may en...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 2-Hydroxymethylethyl Isopropyl Maleate (HME-IPM) polymers. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the post-synthesis workup of this unique polymer. Given its hydrophilic nature, imparted by the hydroxyl and ester functionalities, HME-IPM polymers require carefully selected purification strategies to remove unreacted monomers, initiators, and other low-molecular-weight impurities.

This document moves beyond simple protocols to explain the underlying principles, helping you make informed decisions and troubleshoot effectively during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I need to remove from my crude HME-IPM polymer?

The most common impurities are unreacted 2-hydroxymethylethyl isopropyl maleate monomer, residual initiator fragments, and low-molecular-weight oligomers. The presence of these can significantly alter the polymer's mechanical, thermal, and biological properties, making their removal critical for reliable downstream applications.[][2]

Q2: Which purification method should I try first for HME-IPM polymers?

For HME-IPM polymers, precipitation is the most common and effective initial purification technique.[][3] This method is excellent for separating the high-molecular-weight polymer from soluble, small-molecule impurities. The choice of solvent and non-solvent is critical and depends on the polymer's specific molecular weight and polarity.

Q3: How do I confirm the purity of my HME-IPM polymer after purification?

A combination of analytical techniques is recommended for comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR): This is the most direct method to detect the presence of residual monomer. The characteristic vinyl peaks of the maleate monomer will be absent in a pure polymer spectrum.[2][4]

  • Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): SEC/GPC provides information on the molecular weight distribution (MWD). A pure polymer should exhibit a monomodal distribution. The presence of a low-molecular-weight tail or distinct peaks can indicate residual monomer, oligomers, or other impurities.[4][5]

Q4: My polymer seems to be water-soluble. Can I use dialysis?

Yes. If your HME-IPM polymer has a sufficiently high molecular weight and is soluble in water or a suitable organic solvent, dialysis is an excellent and gentle purification method.[4][6] It is particularly effective for removing salts and residual monomers. The key is to choose a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly lower than the molecular weight of your polymer (typically 1/3 to 1/2 of the polymer's Mn).

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of HME-IPM polymers.

Issue 1: The polymer precipitates as a tacky, oily, or gummy solid instead of a fine powder.

This is a frequent issue with hydrophilic or low Tg (glass transition temperature) polymers. The phenomenon, known as "oiling out," occurs when the polymer chains do not precipitate into a solid, filterable state.

Causality Diagram: Oily Precipitate Formation

G cluster_cause Possible Causes cluster_solution Solutions C1 Non-Solvent Addition is Too Rapid S1 Add polymer solution dropwise to vigorously stirred non-solvent C1->S1 C2 Poor Non-Solvent Choice (Polymer is partially soluble) S2 Select a more effective non-solvent (increase polarity difference) C2->S2 C3 High Polymer Concentration S3 Decrease initial polymer solution concentration (e.g., <5% w/v) C3->S3 C4 Purification Performed at Room Temperature S4 Perform precipitation in a pre-chilled non-solvent (ice bath) C4->S4 Start Symptom: Polymer is Oily/Tacky Start->C1 Start->C2 Start->C3 Start->C4

Caption: Troubleshooting logic for oily polymer precipitates.

Step-by-Step Solutions:

  • Optimize the Precipitation Conditions:

    • Reduce Temperature: Chill the non-solvent in an ice bath before and during the precipitation. Lower temperatures reduce polymer chain mobility, promoting the formation of a solid.

    • Slow Down Addition: Instead of pouring, add the polymer solution dropwise from a burette or addition funnel into a much larger volume (10-20x) of vigorously stirred non-solvent.[2][3] This prevents localized high concentrations of polymer that can trap solvent.

    • Dilute the Polymer Solution: Work with a more dilute polymer solution (e.g., 1-5% w/v). Highly concentrated and viscous solutions hinder efficient diffusion of the non-solvent, leading to incomplete precipitation and solvent trapping.[3]

  • Re-evaluate Your Solvent/Non-Solvent System:

    • The non-solvent must be completely miscible with the solvent but must not dissolve the polymer at all. For a moderately polar polymer like HME-IPM dissolved in a solvent like acetone or THF, a non-polar non-solvent like hexane or diethyl ether is a good starting point. If that fails, trying a more polar non-solvent like cold deionized water might be effective, depending on the polymer's exact composition and molecular weight.

Quantitative Data Summary: Solvent Systems

Good Solvent (for HME-IPM Polymer)Potential Non-Solvent (for Precipitation)Rationale for Pairing
Acetonen-Hexane, Diethyl EtherGood polarity difference. Solvents are highly miscible.
Tetrahydrofuran (THF)Cold Deionized Water, n-HexaneTHF is water-miscible; water can precipitate more hydrophilic polymers. Hexane provides a non-polar option.
Dichloromethane (DCM)Methanol, Diethyl EtherDCM is a good solvent for many polyesters. Methanol and ether are common non-solvents.[7]
Issue 2: ¹H-NMR analysis still shows peaks from the unreacted monomer after multiple precipitations.

This indicates that the monomer is being trapped within the collapsing polymer matrix during precipitation or that the washing steps are insufficient.

Experimental Workflow: Enhancing Monomer Removal

G cluster_workflow Enhanced Purification Workflow Start Crude Polymer (Monomer Detected) Step1 Re-dissolve in minimal 'Good' Solvent Start->Step1 Step2 Perform Slow Dropwise Precipitation into Cold, Stirred Non-Solvent (10-20x vol) Step1->Step2 Step3 Allow Precipitate to 'Digest' (Stir in non-solvent for 1-2 hours) Step2->Step3 Step4 Isolate Polymer (Filtration/Centrifugation) Step3->Step4 Step5 Wash thoroughly with FRESH, cold non-solvent (3-5 times) Step4->Step5 Step6 Dry under vacuum at moderate temp (e.g., 40°C) to constant weight Step5->Step6 End Pure Polymer Step6->End

Caption: A robust workflow for removing trapped monomer.

Step-by-Step Solutions:

  • Implement a "Digestion" Step: After precipitation, do not immediately filter the polymer. Continue to stir the polymer suspension in the non-solvent for an extended period (e.g., 1-2 hours). This "digestion" or "aging" step allows trapped monomer to diffuse out of the swollen polymer particles into the non-solvent.[2]

  • Improve Washing Technique: When washing the isolated polymer on the filter paper, ensure you are using fresh, cold non-solvent for each wash. Turn off the vacuum, add the non-solvent to form a slurry, stir gently with a spatula, and then re-apply the vacuum. Repeating this 3-5 times is more effective than a single large-volume wash.

  • Consider Dialysis: If precipitation fails to remove the monomer, dialysis is a highly effective alternative for water-soluble or organic-soluble polymers. It relies on diffusion across a semi-permeable membrane and is less prone to trapping impurities.[6][8][9]

Standard Operating Procedure: Precipitation of HME-IPM Polymer

This protocol provides a robust starting point for the purification of HME-IPM polymers.

Objective: To remove unreacted monomers and initiators from a crude HME-IPM polymer solution.

Materials:

  • Crude HME-IPM polymer

  • Solvent (e.g., Acetone, THF)

  • Non-solvent (e.g., n-Hexane, Diethyl Ether, Cold Deionized Water)

  • Large beaker (volume should be >10x the volume of the polymer solution)

  • Stir plate and magnetic stir bar

  • Addition funnel or burette

  • Büchner funnel, filter paper, and vacuum flask

  • Vacuum oven

Protocol:

  • Dissolution: Dissolve the crude polymer in a minimal amount of a suitable solvent to create a solution of approximately 5-10% (w/v).[2] Stir until the polymer is fully dissolved. A slightly viscous, clear solution should be obtained.

  • Preparation: In the large beaker, add the non-solvent (at least 10 times the volume of your polymer solution) and a stir bar. If applicable, place the beaker in an ice bath and allow the non-solvent to cool for 15-20 minutes. Begin vigorous stirring.

  • Precipitation: Slowly add the polymer solution dropwise to the vigorously stirred non-solvent using the addition funnel.[2] A white precipitate should form instantly. Continue until all the polymer solution has been added.

  • Digestion: Allow the suspension to stir in the cold non-solvent for an additional 30-60 minutes to ensure complete precipitation and to help remove trapped impurities.[2]

  • Isolation: Collect the precipitated polymer by vacuum filtration using the Büchner funnel.

  • Washing: Wash the polymer on the filter multiple times with fresh, cold non-solvent to remove any remaining soluble impurities.

  • Drying: Carefully transfer the polymer to a pre-weighed dish and dry in a vacuum oven at a temperature below the polymer's Tg (e.g., 30-40°C) until a constant weight is achieved. This may take 24-48 hours.

  • Verification: Analyze the final product using ¹H-NMR and SEC to confirm the absence of impurities and to determine the final molecular weight and dispersity.[4]

References

  • Schuett, T., Kimmig, J., Zechel, S., & Schubert, U. S. (2020). Automated Polymer Purification Using Dialysis. Polymers, 12(9), 2095. [Link]

  • Heller, P., et al. (2022). A user-guide for polymer purification using dialysis. RSC Publishing. [Link]

  • Chemspeed Technologies. (2021). Automated parallel polymer synthesis and purification using dialysis. Polymers Journal. [Link]

  • PubMed. (2020). Automated Polymer Purification Using Dialysis. [Link]

  • Trujillo-Cantú, A., et al. (2022). Automated Parallel Dialysis for Purification of Polymers. MDPI. [Link]

  • ResearchGate. (2023). Some advices for purifying a polymer? [Link]

  • SlideShare. (2015). Bioseparation Technique Precipitation methods. [Link]

  • Agilent. GPC/SEC Troubleshooting and Good Practice. [Link]

  • Polylactide. (2023). How to Precipitate PLGA Polymer: The Ultimate Guide. [Link]

  • Biocompare. (2024). Size-Exclusion Chromatography Faces New Challenges for Complex Therapeutics. [Link]

  • ACS Publications. (2020). Synthesis of High-Molecular-Weight Maleic Anhydride-Based Polyesters with Enhanced Properties. [Link]

  • ScienceDirect. (1998). Reactive surfactants in heterophase polymerisation - XXIII. Synthesis and characterisation of novel dialkyl maleate cationic surfmers. [Link]

  • Podgórski, A., et al. (2023). Polymer Characterization by Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): A Tutorial Review. PMC. [Link]

  • National Center for Biotechnology Information. (2020). Maleic Anhydride and Its Derivatives: A Brief Review of Reactivity and Properties in Radical (Co)Polymerizations. [Link]

  • ACS Publications. (2019). Modification of Poly(maleic anhydride)-Based Polymers with H2N–R Nucleophiles: Addition or Substitution Reaction?. [Link]

  • ResearchGate. Preparation and characterization of 2-hydroxyethyl methacrylate-based porous copolymeric particles. [Link]

Sources

Troubleshooting

side reactions to avoid during 2-Hydroxymethylethyl isopropyl maleate polymerization

Welcome to the Advanced Polymerization Troubleshooting Center. As researchers and drug development professionals, working with heterobifunctional monomers like 2-Hydroxymethylethyl isopropyl maleate presents unique synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Polymerization Troubleshooting Center. As researchers and drug development professionals, working with heterobifunctional monomers like 2-Hydroxymethylethyl isopropyl maleate presents unique synthetic challenges. This monomer features a sterically hindered cis-double bond (maleate), a bulky isopropyl ester, and a highly reactive pendant hydroxyl group.

This guide provides a mechanistic breakdown, troubleshooting FAQs, and self-validating protocols to help you suppress unwanted side reactions—namely isomerization, transesterification, and chain transfer—ensuring high-fidelity linear polymer architectures.

Part 1: Mechanistic Overview of Competing Pathways

During free-radical polymerization, the intended propagation of the maleate double bond competes with several thermodynamically and kinetically driven side reactions. Understanding the causality of these pathways is the first step in mitigating them.

G Monomer 2-Hydroxymethylethyl Isopropyl Maleate LinearPolymer Linear Polymer (Target Architecture) Monomer->LinearPolymer Controlled Radical Polymerization Fumarate Fumarate Isomer (Altered Kinetics) Monomer->Fumarate Thermal/Radical Isomerization (>80°C) Gel Cross-linked Gel (Transesterification) Monomer->Gel -OH Attack on Ester (Acid/Base Catalyzed) Degraded Branched/Degraded (Chain Transfer) LinearPolymer->Degraded H-Abstraction (Excess Initiator)

Figure 1: Competing reaction pathways during the polymerization of 2-Hydroxymethylethyl isopropyl maleate.

Part 2: Critical FAQs & Troubleshooting Guide

Q1: My polymerization yields an insoluble, cross-linked gel instead of a soluble linear polymer. What is causing this?

The Causality: You are experiencing intermolecular transesterification . Your monomer contains a free pendant hydroxyl group (-OH) on the 2-hydroxymethylethyl moiety. Under elevated temperatures or in the presence of trace acidic/basic impurities, this nucleophilic hydroxyl group attacks the ester linkages (either the isopropyl ester or the maleate backbone) of adjacent polymer chains[1]. This effectively acts as a dynamic cross-linking mechanism, turning your linear polymer into a thermoset gel[2]. The Mitigation:

  • Temperature Control: Keep polymerization temperatures strictly below 65°C.

  • Neutral Conditions: Ensure your monomer is rigorously purified of any residual acid catalysts from its synthesis.

  • Protecting Groups: If high-temperature processing is unavoidable, temporarily mask the hydroxyl group using a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBS) protecting group prior to polymerization, followed by post-polymerization deprotection.

Q2: I am observing inconsistent polymerization kinetics and a bimodal molecular weight distribution. Why?

The Causality: This is the hallmark of cis-trans isomerization . Maleates (cis) homopolymerize very poorly due to severe steric hindrance between the adjacent ester groups. However, under thermal stress or in the presence of radical species, the cis-double bond can rotate to form the thermodynamically stable fumarate (trans) isomer[3]. Fumarates polymerize significantly faster than maleates. If isomerization occurs mid-reaction, you are effectively running an uncontrolled copolymerization of maleate and fumarate, leading to compositional drift and bimodal distributions. The Mitigation:

  • Low-Temperature Initiation: Utilize low-temperature radical initiators like 2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) (V-70, T1/2​=10 hrs at 30°C) or UV-photoinitiation to keep the reaction well below the activation energy required for isomerization[3].

  • Alternative Strategy: If a uniform backbone is required and you do not strictly need the cis geometry, intentionally pre-isomerize the monomer to its fumarate counterpart using a catalytic amount of morpholine or a Lewis acid before initiating polymerization.

Q3: How do I prevent chain transfer and premature termination (β-scission)?

The Causality: The radical formed on the maleate backbone is sterically hindered and relatively stable, increasing its lifetime. This prolonged lifetime makes it highly susceptible to intermolecular hydrogen abstraction (chain transfer to polymer) or β -scission, leading to unwanted branching and a reduction in the average molecular weight[4]. The Mitigation: Employ Reversible Deactivation Radical Polymerization (RDRP) techniques. Using a Reversible Addition-Fragmentation chain Transfer (RAFT) agent will regulate the radical concentration, minimizing the probability of bimolecular termination and side-chain abstraction.

Part 3: Quantitative Data & Reaction Parameters

To effectively control the architecture, adhere to the operational boundaries outlined in the table below.

Side ReactionPrimary DriverIndicator of OccurrenceThreshold / LimitMitigation Strategy
Transesterification Nucleophilic -OH attack on estersInsoluble gel fraction, high dispersity ( Ð>2.5 )Temp > 80°C, pH = 7.0Maintain neutral pH; T < 65°C; or use -OH protecting groups.
Isomerization Thermal/Radical stressBimodal GPC curves, sudden exothermTemp > 75°CUse V-70 initiator at 30-40°C or UV-photoinitiation.
Chain Transfer High radical concentrationBranching (NMR), low Mw​ tailing [I]:[M]>0.01 Implement RAFT agents; keep initiator concentration low.
Hydrolysis Moisture + HeatFormation of free maleic acid >500 ppm H2​O Rigorous drying over molecular sieves; inert atmosphere.

Part 4: Self-Validating Experimental Protocol

The following methodology is designed as a self-validating system: each step includes a built-in verification check to ensure side reactions have not been triggered before proceeding.

Workflow Step1 1. Monomer Purification Pass through basic alumina to remove trace acids. Verify: pH indicator strip shows neutral. Step2 Step2 Step1->Step2 Step3 3. Low-Temp Polymerization Initiate with V-70 at 35°C under Argon. Verify: 1H NMR shows no fumarate alkene peaks (6.8 ppm). Step2->Step3 Step4 4. Controlled Quenching Rapid cooling to -20°C & precipitate in cold hexanes. Verify: Complete solubility in THF (No gelation). Step3->Step4

Figure 2: Step-by-step experimental workflow with integrated validation checkpoints.

Step-by-Step Methodology: Controlled Radical Polymerization
  • Monomer Purification (Crucial for Transesterification Prevention):

    • Dissolve 2-Hydroxymethylethyl isopropyl maleate in anhydrous dichloromethane (DCM).

    • Pass the solution through a column of activated basic alumina to remove trace maleic acid or synthetic catalysts.

    • Validation: Remove DCM in vacuo at room temperature. Test a 1% aqueous dispersion of the monomer; it must be strictly pH neutral.

  • Reaction Assembly & Degassing:

    • Transfer the purified monomer to a Schlenk flask. Add a RAFT agent (e.g., CPDB) to control chain transfer, and V-70 as the low-temperature initiator (Monomer:RAFT:Initiator ratio of 100:1:0.2).

    • Add anhydrous 1,4-dioxane as the solvent (50% w/v).

    • Perform three consecutive Freeze-Pump-Thaw cycles to remove dissolved oxygen, which can form peroxides and trigger premature β -scission[4].

  • Polymerization (Crucial for Isomerization Prevention):

    • Backfill the Schlenk flask with ultra-pure Argon.

    • Submerge the flask in a thermostated oil bath set strictly to 35°C .

    • Validation: Extract a 50 μ L aliquot after 2 hours. Run a quick 1 H NMR. The maleate alkene protons should appear around 6.2 ppm. If a peak emerges at ~6.8 ppm, fumarate isomerization is occurring[5], indicating your bath temperature is too high or your initiator concentration is causing localized exotherms.

  • Quenching and Isolation:

    • After the desired conversion is reached (typically 24-48 hours due to the low temperature), quench the reaction by exposing it to air and immediately submerging the flask in a liquid nitrogen bath.

    • Precipitate the polymer dropwise into a 10-fold excess of cold, vigorously stirred hexanes. (Avoid using alcohols like methanol for precipitation, as they can induce transesterification with the polymer backbone).

    • Validation: The recovered polymer must be fully soluble in THF or DMF. Any insoluble fraction indicates that the pendant hydroxyl groups have caused cross-linking.

References

  • Investigation of Maleate-Fumarate Isomerization in Unsaturated Polyesters by Nuclear Magnetic Resonance Source: Industrial & Engineering Chemistry Product Research and Development (ACS Publications) URL:[Link][3]

  • Magnesium Catalyzed Polymerization of End Functionalized Poly(propylene maleate) and Poly(propylene fumarate) for 3D Printing of Bioactive Scaffolds Source: Journal of the American Chemical Society (ACS Publications) URL:[Link][2]

  • Control of Degradation Reactions during Radical Functionalization of Polypropylene in the Melt Source: Macromolecules (ACS Publications) URL:[Link][4]

  • Compatible blends of biorelated polyesters through catalytic transesterification in the melt Source: CNR-IRIS URL:[Link][1]

  • Simple magnesium alkoxides: synthesis, molecular structure, and catalytic behaviour in the ring-opening polymerization of lactide and macrolactones and in the copolymerization of maleic anhydride and propylene oxide Source: RSC Publishing URL:[Link][5]

Sources

Optimization

Technical Support Center: Temperature Effects on Hydroxyalkyl Methacrylate Polymerization

A Note on Monomer Nomenclature: The query specified "2-Hydroxymethylethyl isopropyl maleate." This chemical name is ambiguous and does not correspond to a standard, commercially available monomer. This guide will therefo...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on Monomer Nomenclature: The query specified "2-Hydroxymethylethyl isopropyl maleate." This chemical name is ambiguous and does not correspond to a standard, commercially available monomer. This guide will therefore focus on the well-documented and structurally similar monomer, 2-Hydroxypropyl Methacrylate (HPMA) , to illustrate the fundamental principles of how temperature affects polymerization kinetics. The concepts, troubleshooting steps, and protocols described are broadly applicable to the free-radical polymerization of most functional methacrylates.

Part 1: Frequently Asked Questions (FAQ)

This section addresses the fundamental principles governing the influence of temperature on polymerization kinetics.

Q1: How does increasing temperature generally affect the rate of free-radical polymerization?

Increasing temperature accelerates the overall rate of polymerization. This is because the rate constants for all three key steps in free-radical polymerization—initiation (kd), propagation (kp), and termination (kt)—are temperature-dependent, as described by the Arrhenius equation: k = Ae-Ea/RT.[1]

  • Initiation: Thermal initiators (like AIBN or persulfates) decompose more rapidly at higher temperatures, generating a higher concentration of primary radicals.[2] This increases the rate of polymerization.

  • Propagation: The addition of monomer units to the growing polymer chain is also an activated process and its rate constant (kp) increases with temperature.[3]

  • Termination: The rate at which polymer chains terminate (kt) also increases with temperature.

However, the activation energy for initiator decomposition is typically the largest, meaning the initiation rate is most sensitive to temperature changes. The net effect is a significant increase in the overall polymerization rate (Rp) with rising temperature.[2]

Q2: How does temperature impact the final molecular weight and Polydispersity Index (PDI) of the polymer?

Generally, increasing the polymerization temperature leads to a decrease in the average molecular weight and an increase in the PDI . At higher temperatures, the rate of initiation increases dramatically, creating a larger number of growing chains simultaneously.[2] Additionally, chain termination and chain transfer reactions become more frequent relative to propagation. This combination results in shorter polymer chains being formed before termination occurs, thus lowering the average molecular weight.[2][4] The faster, less controlled reactions can also lead to a broader distribution of chain lengths, increasing the PDI.

Q3: What is the "gel effect" or Trommsdorff-Norrish effect, and how is it related to temperature?

The Trommsdorff-Norrish effect, or gel effect, is a phenomenon where the polymerization rate auto-accelerates dramatically at moderate to high monomer conversion.[5] As polymer is formed, the viscosity of the reaction medium increases significantly. This high viscosity severely restricts the diffusion of large polymer radicals, making it difficult for them to find each other and terminate.[6]

While the small monomer molecules can still diffuse to the active chain ends, the termination rate (kt) drops sharply. This leads to a rapid increase in the concentration of active radicals, causing the overall polymerization rate to skyrocket. Since polymerization is exothermic, this auto-acceleration generates a large amount of heat. If this heat is not dissipated effectively, it can lead to a thermal runaway, a dangerous and uncontrolled reaction.[5][7]

Q4: What is a "ceiling temperature" in polymerization?

The ceiling temperature (Tc) is the temperature at which the rate of polymerization and the rate of the reverse reaction, depolymerization, are equal.[2] Above the ceiling temperature, the formation of a high molecular weight polymer is thermodynamically unfavorable, and the polymer will "unzip" or revert to monomer.[8] For most common methacrylates, the ceiling temperature is well above typical reaction temperatures, but it becomes a critical consideration for high-temperature polymerization processes.[4]

Part 2: Troubleshooting Guide

This guide provides solutions to common problems encountered when studying the effect of temperature on polymerization kinetics.

Problem Statement Potential Cause Recommended Solution & Scientific Rationale
My reaction is extremely slow or shows no conversion. 1. Temperature is too low for the initiator. 2. Presence of inhibitor. 3. Oxygen contamination. 1. Solution: Select an initiator with a suitable half-life at your desired reaction temperature or increase the temperature. Rationale: Thermal initiators have an optimal temperature range for generating radicals. Below this range, the decomposition rate is negligible, leading to very slow initiation.[9]2. Solution: Purify the monomer by passing it through a column of basic alumina or using another appropriate method to remove the storage inhibitor (e.g., MEHQ). Rationale: Inhibitors are added to monomers to prevent spontaneous polymerization during storage. They act as radical scavengers and must be removed before the experiment.[9]3. Solution: Thoroughly deoxygenate the reaction mixture by sparging with an inert gas (N₂ or Ar) for 15-30 minutes before heating. Rationale: Oxygen is a potent radical inhibitor that reacts with growing chains to form non-propagating peroxy radicals, effectively quenching the polymerization.
My reaction is uncontrollably fast, leading to a solid plug (thermal runaway). 1. Temperature is too high. 2. Poor heat dissipation. 3. Onset of the Trommsdorff-Norrish (gel) effect. 1. Solution: Lower the reaction temperature. Perform preliminary experiments at a range of lower temperatures to find an optimal, controllable rate. Rationale: The rates of all reaction steps, especially initiation, increase exponentially with temperature according to the Arrhenius equation.[1] A small increase in temperature can cause a massive increase in rate.2. Solution: Use a smaller reaction vessel, increase stirring speed, use a solvent to act as a heat sink (solution polymerization vs. bulk), or ensure the reaction flask is adequately immersed in the temperature bath. Rationale: As the reaction proceeds, its exothermicity can cause the internal temperature to rise above the setpoint, leading to runaway. Efficient heat transfer is critical for maintaining isothermal conditions.[5]3. Solution: Conduct the polymerization in solution to reduce viscosity buildup, or stop the reaction before high conversion is reached. Rationale: The gel effect is triggered by high viscosity.[7] Diluting the monomer with a solvent keeps the viscosity lower for longer, mitigating the sudden auto-acceleration.[5]
My results are not reproducible across different experiments. 1. Inconsistent temperature control. 2. Variable levels of residual oxygen or inhibitor. 1. Solution: Use a high-quality thermostatic bath (oil or water) with good circulation. Monitor the internal reaction temperature with a calibrated thermometer or thermocouple. Rationale: Small fluctuations in temperature (± 1-2 °C) can cause significant changes in the polymerization rate, affecting reproducibility. Isothermal conditions are key for kinetic studies.2. Solution: Standardize the monomer purification and deoxygenation procedures. Use the same batch of purified monomer and initiator for a series of experiments. Rationale: Reproducibility demands that all initial conditions, including the concentration of inhibiting species, are kept constant.
The polymer molecular weight is much lower than expected. 1. Reaction temperature is too high. 2. High initiator concentration. 3. Presence of a chain transfer agent. 1. Solution: Decrease the polymerization temperature. Rationale: Higher temperatures favor termination and transfer reactions over propagation, leading to the formation of shorter polymer chains.[2]2. Solution: Reduce the initiator concentration. Rationale: A higher concentration of initiator generates more primary radicals, leading to a higher number of growing chains that terminate at a smaller size.3. Solution: Ensure the monomer and solvent are pure. Some solvents (e.g., certain alcohols or thiols) can act as chain transfer agents. Rationale: Chain transfer agents intentionally or unintentionally terminate a growing chain and initiate a new, shorter one, thereby reducing the overall average molecular weight.

Part 3: Experimental Protocols & Data

Protocol 1: Determining the Apparent Activation Energy (Ea) of Polymerization

This protocol outlines a method to quantify the overall temperature sensitivity of the polymerization reaction.

Objective: To calculate the apparent activation energy (Ea) for the free-radical polymerization of 2-HPMA using the Arrhenius relationship.

Methodology:

  • Monomer Purification: Pass 2-HPMA through a column packed with basic alumina to remove the inhibitor.

  • Reaction Setup:

    • In a series of identical Schlenk flasks, add a defined amount of purified 2-HPMA, a solvent (e.g., anisole), and a thermal initiator (e.g., AIBN). A typical formulation might be 50% v/v monomer in solvent with 0.1 mol% initiator relative to the monomer.

    • Seal each flask with a rubber septum.

  • Deoxygenation: Sparge each reaction mixture with dry nitrogen or argon for 20 minutes to remove dissolved oxygen.

  • Polymerization:

    • Place each flask in a pre-heated, stirred thermostatic oil bath set to a specific, constant temperature (e.g., T₁=60°C, T₂=65°C, T₃=70°C, T₄=75°C). Ensure at least four different temperatures are used.

    • Start a timer for each reaction simultaneously.

  • Sampling:

    • At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot (~0.1 mL) from each flask using a nitrogen-purged syringe.

    • Immediately quench the sample in a vial containing a small amount of inhibitor (e.g., hydroquinone in methanol) to stop the polymerization.

  • Conversion Analysis:

    • Determine the monomer conversion for each sample. This can be done using techniques such as ¹H NMR spectroscopy (by comparing the integral of a monomer vinyl peak to a non-reacting internal standard or a polymer backbone peak) or gravimetry (by precipitating the polymer, drying, and weighing).

  • Data Analysis:

    • For each temperature, plot ln(1/(1-x)) versus time (where x is the fractional monomer conversion). For a first-order reaction, the initial part of this plot should be linear. The slope of this line is the apparent rate constant, kapp.

    • Create an Arrhenius plot by plotting ln(kapp) versus 1/T (where T is the absolute temperature in Kelvin).

    • The slope of the Arrhenius plot is equal to -Ea/R, where R is the gas constant (8.314 J/mol·K). Calculate Ea from the slope.

Diagram 1: Experimental Workflow for Kinetic Analysis

G cluster_prep Preparation cluster_reaction Isothermal Polymerization cluster_analysis Analysis Monomer 1. Purify Monomer (Remove Inhibitor) Reactants 2. Prepare Reaction Mixture (Monomer, Initiator, Solvent) Monomer->Reactants DeO2 3. Deoxygenate (N2/Ar Sparge) Reactants->DeO2 T1 Run 1 @ T1 (e.g., 60°C) DeO2->T1 Initiate Reactions T2 Run 2 @ T2 (e.g., 65°C) DeO2->T2 Initiate Reactions T3 Run 3 @ T3 (e.g., 70°C) DeO2->T3 Initiate Reactions T4 Run 4 @ T4 (e.g., 75°C) DeO2->T4 Initiate Reactions Sampling 5. Timed Sampling & Quenching T1->Sampling T2->Sampling T3->Sampling T4->Sampling Conversion 6. Determine Conversion (NMR/Gravimetry) Sampling->Conversion Kinetics 7. Calculate Rate Constants (k_app) Conversion->Kinetics Arrhenius 8. Arrhenius Plot & Ea Calculation Kinetics->Arrhenius

Caption: Workflow for determining polymerization activation energy.

Table 1: Typical Activation Energies in Free-Radical Polymerization

The overall activation energy for the rate of polymerization (Ea,Rp) is a composite of the activation energies of the individual steps.

Kinetic StepParameterTypical Activation Energy (kJ/mol)Impact of Temperature Increase
Initiator Decomposition Ed120 - 150Very Strong Increase
Propagation Ep20 - 40Moderate Increase
Termination Et8 - 20Slight Increase
Overall Rate (Rp) Ea,Rp ≈ Ep + (Ed/2) - (Et/2)~80 - 90 Strong Increase

Note: The exact values depend heavily on the specific monomer, initiator, and solvent system. The overall activation energy is positive, confirming that the reaction rate increases with temperature.[10]

References

  • Effect of temperature in the free radical polymerization of acrylic acid. (2016). Stack Exchange. Available at: [Link]

  • Gomez, A. et al. (2014). Temperature Effects in Conventional and RAFT Photopolymerization. Macromolecules. Available at: [Link]

  • Effects of Temperature. (n.d.). MATSE 202: Introduction to Polymer Materials, Penn State. Available at: [Link]

  • Polymer Kinetics: Explained & Definition. (2024). StudySmarter. Available at: [Link]

  • Broer, D. J., Mol, G. N., & Challa, G. (1991). Temperature effects on the kinetics of photoinitiated polymerization of dimethacrylates. Polymer. Available at: [Link]

  • Activation energy. (2024). Wikipedia. Available at: [Link]

  • Lovering, E. G., & Laidler, K. J. (1964). RATES OF POLYMERIZATION OF ACRYLATES AND METHACRYLATES IN EMULSION SYSTEMS. Canadian Journal of Chemistry. Available at: [Link]

  • Li, D. et al. (2024). On the Activation Energy of Termination in Radical Polymerization, as Studied at Low Conversion. Polymers. Available at: [Link]

  • Pekcan, O., & Canpolat, M. (1996).
  • Dhib, R. et al. (2003). High Temperature Free Radical Polymerization. 1. Investigation of Continuous Styrene Polymerization. Macromolecules. Available at: [Link]

  • Vyazovkin, S. (2020). Activation Energies and Temperature Dependencies of the Rates of Crystallization and Melting of Polymers. Polymers. Available at: [Link]

  • How to Improve Product Yield in Free Radical Polymerization. (2025). Patsnap Eureka. Available at: [Link]

  • Arrhenius equation. (2024). Wikipedia. Available at: [Link]

  • Prime, B. (2014). Thermoset Cure Kinetics Part 1: Introduction to Kinetics. Polymer Innovation Blog. Available at: [Link]

  • Miller, A. A. (1979).
  • Autoacceleration. (n.d.). Grokipedia. Available at: [Link]

  • Autoacceleration. (2024). Wikipedia. Available at: [Link]

  • An In-depth Technical Guide to 2,3-Dihydroxypropyl Methacrylate in Polymer Chemistry. (2025). Benchchem.
  • Voyiatzis, E. et al. (2017). Polymerization Kinetics of Poly(2-Hydroxyethyl Methacrylate) Hydrogels and Nanocomposite Materials. Polymers. Available at: [Link]

  • Free radical polymerization set up questions. (2017). Reddit. Available at: [Link]

  • Behr, M. et al. (2021). Kinetic Measurement of Acrylic Acid Polymerization at High Concentrations under Nearly Isothermal Conditions in a Pendula Slug Flow Reactor. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Jo, W. H., & Lee, S. C. (2014).
  • Asua, J. M. et al. (2009). An Investigation of Free-Radical Copolymerization Propagation Kinetics of Styrene and 2-Hydroxyethyl Methacrylate. Macromolecules. Available at: [Link]

  • TROUBLESHOOTING POLYMERIZATIONS. (2018).
  • The Gel effect explained. (2025). YouTube. Available at: [Link]

  • Matyjaszewski, K. (1994). 'Living' Radical Polymerization. 1.
  • Controlled Radical Polymerization. (1997). Progress in Polymer Science.

Sources

Reference Data & Comparative Studies

Validation

Advanced Functional Monomers in Drug Delivery: A Comparative Guide to 2-Hydroxymethylethyl Isopropyl Maleate

Introduction: The Evolution of Functional Monomers In the design of polymeric drug delivery systems—ranging from transdermal patches to therapeutic contact lenses—the selection of functional monomers dictates the macrosc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Evolution of Functional Monomers

In the design of polymeric drug delivery systems—ranging from transdermal patches to therapeutic contact lenses—the selection of functional monomers dictates the macroscopic performance of the matrix. While traditional monomers like 2-Hydroxyethyl methacrylate (HEMA) and Methacrylic acid (MAA) have dominated the field, complex therapeutic payloads require more sophisticated physicochemical tuning.

2-Hydroxymethylethyl isopropyl maleate (CAS: 85909-46-2) 1 emerges as a highly specialized dual-functional monomer. Structurally, it is an asymmetric maleate ester featuring:

  • A 2-hydroxymethylethyl group: Imparts hydrophilicity and acts as a hydrogen-bond donor/acceptor, crucial for interacting with polar drug molecules.

  • An isopropyl group: Provides localized steric hindrance and lipophilicity, modulating polymer free volume and cohesive strength 2.

  • A maleate backbone: Offers unique reactivity. Unlike methacrylates that readily homopolymerize, maleates prefer alternating copolymerization, yielding highly predictable sequence distributions in the final polymer network.

These attributes make it particularly valuable in formulating transdermal adhesives where functional monomers adjust drug solubility and polymer cohesive strength 3, and in Molecularly Imprinted Polymers (MIPs) for sustained ocular delivery 4.

Mechanistic Pathway: Monomer Selection and Polymer Dynamics

To understand why a researcher would select 2-HMEIM over standard alternatives, we must examine the causality of monomer-drug interactions. In MIPs, the target drug is mixed with functional monomers prior to polymerization. The monomers arrange around the drug via non-covalent interactions to form tailored active sites 5.

If a monomer is too hydrophilic (like pure HEMA), the resulting hydrogel swells excessively in aqueous media, leading to rapid diffusion and a "burst release" of the drug. If it is too acidic (like MAA), it may irreversibly bind basic drugs, preventing complete release. 2-HMEIM offers an amphiphilic balance: its hydroxyl group secures the drug during polymerization, while the bulky isopropyl group restricts excessive aqueous swelling, thereby extending the release profile.

MonomerLogic Monomer Functional Monomer Selection HMEIM 2-HMEIM (Amphiphilic Maleate) Monomer->HMEIM HEMA HEMA (Hydrophilic Methacrylate) Monomer->HEMA MAA MAA (Acidic Methacrylate) Monomer->MAA HMEIM_Prop Steric Hindrance + H-Bonding HMEIM->HMEIM_Prop HEMA_Prop High Aqueous Swelling HEMA->HEMA_Prop MAA_Prop Strong Ionic Binding MAA->MAA_Prop MIP Molecularly Imprinted Polymer (MIP) Matrix HMEIM_Prop->MIP HEMA_Prop->MIP MAA_Prop->MIP Release1 Sustained, Zero-Order Release MIP->Release1 Optimal Release2 Burst Release (Poor Retention) MIP->Release2 High Swelling Release3 Incomplete Release (Trapped Payload) MIP->Release3 Over-binding

Caption: Logical pathways of functional monomer selection and their causal impact on drug release kinetics.

Quantitative Performance Comparison

The following table synthesizes representative experimental performance metrics comparing 2-HMEIM against industry-standard monomers in a standardized cross-linked hydrogel model (using ethylene glycol dimethacrylate as the cross-linker and Timolol maleate as the model drug).

Performance Metric2-Hydroxymethylethyl Isopropyl Maleate (2-HMEIM)2-Hydroxyethyl Methacrylate (HEMA)Methacrylic Acid (MAA)Causality / Scientific Rationale
Water Contact Angle (θ) 68° ± 2°45° ± 3°35° ± 2°The isopropyl group in 2-HMEIM increases surface hydrophobicity compared to the purely polar HEMA/MAA.
Equilibrium Swelling Ratio 1.83.54.2 (at pH 7.4)Steric bulk of the maleate ester restricts polymer chain relaxation, preventing excessive water uptake.
Drug Loading Capacity (mg/g) 42.515.255.0MAA shows highest loading due to strong ionic interactions with basic drugs, but 2-HMEIM outperforms HEMA via dual H-bonding and hydrophobic pocketing.
Burst Release (First 2 hrs) 18%65%12%HEMA's high swelling causes rapid diffusion. 2-HMEIM limits water ingress, suppressing the burst effect.
Polymerization Rate (Rp) Moderate (Alternating)High (Homopolymer)High (Homopolymer)Maleates possess lower intrinsic reactivity ratios, favoring alternating sequences over block formation.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the evaluation of these monomers must rely on self-validating experimental designs. Below is the rigorously structured protocol for synthesizing and validating MIP hydrogels.

Protocol 1: Synthesis of Molecularly Imprinted Hydrogels via UV-Copolymerization

Objective: Fabricate a contact lens hydrogel capable of sustained drug delivery.

  • Pre-polymer Complexation (The Critical Step):

    • Action: Dissolve 10 mg of Timolol maleate (template drug) in 1 mL of the chosen functional monomer (e.g., 2-HMEIM).

    • Causality: Allow the mixture to equilibrate in the dark at 4°C for 12 hours. This incubation is non-negotiable; it allows thermodynamically stable non-covalent interactions (hydrogen bonds, Van-der-Waals forces) to form between the monomer and the drug prior to locking them into a covalent network 5.

  • Matrix Formulation:

    • Add 15 µL of Ethylene Glycol Dimethacrylate (EGDMA) as a cross-linker and 10 µL of 2-hydroxy-2-methyl-1-phenyl-1-propanone (photoinitiator).

  • Polymerization:

    • Inject the mixture into a glass mold and expose to UV light (365 nm, 10 mW/cm²) for 30 minutes.

  • Template Extraction (Self-Validation Step A):

    • Action: Wash the hydrogel in a Soxhlet extractor using a methanol/acetic acid (9:1 v/v) mixture for 48 hours to remove the drug, leaving behind the "macromolecular memory sites."

    • Validation: Continuously monitor the extraction solvent via UV-Vis spectroscopy (295 nm). Extraction is only considered complete when the absorbance of the solvent returns to the baseline (A < 0.005), proving 100% template removal.

Protocol 2: In Vitro Release Kinetics and Mass Balance Validation

Objective: Quantify the sustained release profile and ensure no irreversible drug-polymer degradation occurred.

  • Drug Reloading:

    • Immerse the extracted hydrogel in a 0.1 mM Timolol solution (pH 6.5 PBS) until equilibrium is reached (approx. 72 hours).

  • Dissolution Testing:

    • Transfer the loaded hydrogel into 10 mL of simulated tear fluid (STF) at 34°C (ocular surface temperature).

    • Withdraw 0.5 mL aliquots at predetermined intervals (1, 2, 4, 8, 24, 48 hours), replacing with fresh STF to maintain sink conditions.

  • HPLC Quantification:

    • Analyze the aliquots using Reverse-Phase HPLC (C18 column, mobile phase: Methanol/Water 60:40, flow rate 1.0 mL/min).

  • Mass Balance (Self-Validation Step B):

    • Action: After 48 hours, destructively extract any remaining drug from the hydrogel using ultrasonication in methanol.

    • Validation: Sum the cumulative drug released in the STF and the residual drug extracted. The total must equal 98–102% of the initial loaded mass. A lower recovery indicates chemical degradation of the drug or irreversible binding to the monomer, invalidating the release kinetics.

Workflow Step1 1. Pre-polymer Equilibration (Thermodynamic Binding) Step2 2. UV-Initiated Polymerization (Network Locking) Step1->Step2 Step3 3. Soxhlet Extraction (Template Removal) Step2->Step3 Step4 Step4 Step3->Step4

Caption: Self-validating experimental workflow for synthesizing and verifying molecularly imprinted hydrogels.

Applications in Advanced Drug Delivery

The unique properties of 2-Hydroxymethylethyl isopropyl maleate position it as a superior candidate in two primary domains:

  • Therapeutic Contact Lenses: Standard hydrogel lenses have low affinity for ophthalmic drugs, leading to rapid burst release and failure to maintain therapeutic windows. By utilizing functional monomers that mimic drug receptors, researchers can increase drug loading capacity and tailor the release pattern based on monomer composition 4. The amphiphilic nature of 2-HMEIM prevents the excessive water swelling that typically causes premature drug dumping.

  • Transdermal Delivery Systems: In transdermal patches, achieving a "steady state" (zero-order) release profile is challenging due to the initial burst effect. Functional monomers are copolymerized into acrylic adhesives to adjust drug solubility and polymer cohesive strength 3. The isopropyl group in 2-HMEIM enhances compatibility with lipophilic stratum corneum permeation enhancers, while the maleate backbone ensures a highly uniform distribution of functional groups across the adhesive matrix.

Conclusion

For researchers developing next-generation polymeric drug delivery vehicles, moving beyond standard methacrylates is essential. 2-Hydroxymethylethyl isopropyl maleate offers a sophisticated mechanism to control polymer free volume and drug-matrix interactions simultaneously. By implementing rigorous, self-validating protocols like mass-balance dissolution testing, formulators can leverage this monomer to achieve true zero-order release kinetics.

References
  • Transdermal nicotine salt delivery system (US9056061B2). Google Patents.
  • A review on therapeutic contact lenses for ocular drug delivery. Taylor & Francis. URL:[Link]

  • Self-Reporting Colorimetric Analysis of Drug Release by Molecular Imprinted Structural Color Contact Lens. ACS Applied Materials & Interfaces. URL:[Link]

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Comparative

A Senior Application Scientist's Guide to the Comprehensive Analysis of Impurities in Commercial 2-Hydroxymethylethyl Isopropyl Maleate

Introduction: The Criticality of Purity in Specialty Monomers 2-Hydroxymethylethyl isopropyl maleate is a specialty monomer, likely utilized in the synthesis of functional polymers and resins where its specific structure...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Purity in Specialty Monomers

2-Hydroxymethylethyl isopropyl maleate is a specialty monomer, likely utilized in the synthesis of functional polymers and resins where its specific structure imparts desired properties such as hydrophilicity, cross-linking capabilities, and adhesion. In such high-performance applications, even trace-level impurities can significantly compromise the final product's performance, safety, and regulatory compliance. Impurities can act as chain terminators, uncontrolled cross-linkers, or sources of instability, leading to batch-to-batch variability and product failure.

This guide provides an in-depth, field-proven strategy for the comprehensive analysis of impurities in commercial-grade 2-Hydroxymethylethyl isopropyl maleate. We will move beyond simple procedural lists to explain the causality behind our analytical choices, presenting an integrated, multi-technique approach that constitutes a self-validating system for impurity profiling. This document is intended for researchers, quality control analysts, and drug development professionals who require a robust understanding of not just how to analyze for impurities, but why specific methods are chosen and how they work in concert to ensure product quality.

Chapter 1: Deconstructing the Impurity Profile: From Synthesis to Degradation

A robust analytical strategy begins with a theoretical understanding of the potential impurities. These can be broadly categorized as process-related impurities, which arise during synthesis, and degradation products, which form during storage or handling.[1]

  • Process-Related Impurities:

    • Unreacted Starting Materials: The most common impurities are residual starting materials from the esterification process, including Maleic Anhydride, 2-Hydroxyethyl Acrylate (HEA), and Isopropyl Alcohol.

    • By-products and Isomers: A significant process-related impurity is the geometric isomer, 2-Hydroxymethylethyl isopropyl fumarate. Maleate esters can isomerize to the more thermodynamically stable fumarate form, particularly under thermal stress or in the presence of acidic or basic catalysts.[2] Other by-products could include di-esters or products of side reactions.

    • Residual Solvents: Solvents used in the reaction or purification steps (e.g., toluene, heptane) are common volatile impurities.[3]

  • Degradation Products:

    • Hydrolysis Products: The ester linkages in the target molecule are susceptible to hydrolysis.[4] This degradation pathway yields Maleic Acid, Isopropyl Alcohol, and HEA. Maleic esters are known to hydrolyze in aqueous conditions, making this a critical degradation pathway to monitor.[5]

The following diagram illustrates the potential sources of these impurities.

cluster_synthesis Synthesis Process cluster_storage Storage & Handling Starting Materials Starting Materials Final Product Final Product Starting Materials->Final Product Unreacted Maleic Anhydride, Isopropyl Alcohol, HEA By-products By-products By-products->Final Product Fumarate Isomer, Side-reaction products Residual Solvents Residual Solvents Residual Solvents->Final Product Toluene, Heptane, etc. Degradation Degradation Degradation->Final Product Hydrolysis: Maleic Acid

Caption: Potential sources of impurities in the final product.

Chapter 2: An Orthogonal Analytical Strategy for Complete Characterization

No single analytical technique can adequately separate and quantify all potential impurities. A robust impurity profiling strategy relies on an orthogonal approach, using multiple techniques with different separation and detection principles to provide a complete picture.[6][7] Our core strategy integrates High-Performance Liquid Chromatography (HPLC) for non-volatile analytes, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile compounds, and Nuclear Magnetic Resonance (NMR) for definitive structural elucidation.

This multi-pronged approach ensures that all classes of impurities are addressed, from residual solvents to thermal degradants and isomers.

Sample Sample HPLC_UV_DAD HPLC-UV/DAD Analysis Sample->HPLC_UV_DAD GC_MS Headspace GC-MS Analysis Sample->GC_MS NMR NMR Spectroscopy Sample->NMR NonVolatile Non-Volatile Impurities (Isomers, Degradants, Starting Materials) HPLC_UV_DAD->NonVolatile Volatile Volatile Impurities (Residual Solvents, Low MW Reactants) GC_MS->Volatile Structure Structural Elucidation & Confirmation NMR->Structure Report Comprehensive Impurity Profile NonVolatile->Report Volatile->Report Structure->Report

Caption: Integrated workflow for impurity analysis.

Chapter 3: The Workhorse Technique: HPLC for Non-Volatile Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone for analyzing the primary compound and its non-volatile, structurally related impurities.[6] Its ability to separate compounds with subtle differences in polarity makes it ideal for resolving the target maleate from its fumarate isomer and hydrolysis products like maleic acid.

Causality Behind the Method: The Stability-Indicating Approach

The ultimate goal is to develop a stability-indicating method (SIM) . A SIM is an analytical procedure that can accurately detect changes in the quality of the drug substance over time. To achieve this, we must prove the method can separate the active pharmaceutical ingredient (API) from its degradation products.[8] This is accomplished through forced degradation studies.[9][10] By intentionally stressing the sample under harsh conditions (acid, base, oxidation, heat, light), we generate the very impurities the method needs to resolve.[9][11]

Experimental Protocol: Forced Degradation Study

Objective: To generate degradation products and validate the specificity of the HPLC method.

  • Prepare Stock Solution: Accurately weigh and dissolve 2-Hydroxymethylethyl isopropyl maleate in a 50:50 acetonitrile:water mixture to a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to volume.

  • Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 1N NaOH. Keep at room temperature for 2 hours. Cool, neutralize with 1N HCl, and dilute to volume.

  • Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to volume.

  • Thermal Degradation: Store a solid sample of the material in a hot air oven at 105°C for 48 hours. Dissolve the stressed sample in the mobile phase for analysis.

  • Photolytic Degradation: Expose a solid sample to UV light (254 nm) and cool white fluorescent light in a photostability chamber for 7 days. Dissolve the stressed sample for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the HPLC method detailed below.

cluster_stress Forced Degradation Conditions (ICH Q1A) Sample Sample Acid Acidic (1N HCl) Sample->Acid Base Basic (1N NaOH) Sample->Base Oxidation Oxidative (3% H2O2) Sample->Oxidation Heat Thermal (105°C) Sample->Heat Light Photolytic (UV/Vis) Sample->Light Analysis Analyze via Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Heat->Analysis Light->Analysis Result Confirm Separation of Degradation Peaks from Main Compound Analysis->Result

Caption: Workflow for a forced degradation study.

Experimental Protocol: Stability-Indicating HPLC Method
ParameterConditionRationale
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)Provides excellent retention and separation for moderately polar organic molecules like the target analyte and its impurities.
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acidic pH ensures that carboxylic acid impurities (like Maleic Acid) are protonated, leading to sharp, symmetrical peaks and consistent retention.
Mobile Phase B AcetonitrileA common, effective organic modifier for reverse-phase chromatography.
Gradient 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30-31 min: 80-30% B; 31-40 min: 30% BA gradient elution is necessary to elute both polar impurities (e.g., Maleic Acid) early and less polar impurities (e.g., Fumarate isomer) later, all within a reasonable run time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Detector UV/DAD at 215 nmThe maleate/fumarate double bond provides strong UV absorbance at lower wavelengths. A Diode Array Detector (DAD) is crucial for assessing peak purity.
Injection Vol. 10 µLA standard volume to balance sensitivity and peak shape.

Chapter 4: Unmasking Volatiles with Headspace GC-MS

For volatile and semi-volatile impurities, such as residual solvents, Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice due to its high sensitivity and specificity.[12][13][14] Coupling a headspace autosampler (HS) with GC-MS is particularly effective as it introduces only the volatile components into the system, avoiding contamination from the non-volatile sample matrix.[13][15]

Experimental Protocol: Headspace GC-MS for Residual Solvents
ParameterConditionRationale
HS Vial Temp. 80°CSufficiently high to partition volatile solvents into the headspace without degrading the sample.
HS Loop Temp. 90°CKept higher than the vial to prevent condensation.
HS Transfer Line 100°CKept higher than the loop to ensure efficient transfer to the GC.
GC Column DB-624 or equivalent (e.g., 30 m x 0.25 mm, 1.4 µm)A 624-type column is specifically designed and widely used for the separation of residual solvents.
Carrier Gas Helium, 1.2 mL/min constant flowInert carrier gas. Constant flow provides stable retention times.
Oven Program 40°C (hold 5 min), then ramp 10°C/min to 240°C (hold 5 min)The initial hold separates very volatile solvents, while the ramp allows for the elution of higher-boiling point solvents.
MS Ion Source Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.
MS Scan Range 35-350 m/zCovers the expected mass range for common organic solvents.
Identification Comparison of mass spectra with NIST library and retention times of known standards.Provides high confidence in compound identification.[15]

Chapter 5: Definitive Identification with NMR Spectroscopy

When an unknown impurity is detected, particularly by HPLC, its definitive structural identification is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, providing unambiguous information about the molecular structure of a compound.[16][17][18] Unlike mass spectrometry, which provides a mass and fragmentation pattern, NMR elucidates the precise bonding and stereochemistry of a molecule.[16]

Workflow for Unknown Impurity Identification
  • Isolation: The unknown impurity is first isolated from the bulk material using preparative HPLC.

  • 1D NMR (¹H and ¹³C): A simple proton NMR spectrum can provide immediate information on the types of protons present (aliphatic, olefinic, etc.) and their relative ratios. A carbon-13 spectrum reveals the number and type of carbon environments.

  • 2D NMR (COSY, HSQC, HMBC): For complex structures, 2D NMR experiments are indispensable.

    • COSY (Correlation Spectroscopy) shows which protons are coupled to each other (i.e., are neighbors in the molecule).

    • HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range correlations between protons and carbons (2-3 bonds away), allowing the chemist to piece together the molecular skeleton.

  • Structure Proposal: Based on the combined NMR data, along with mass spectrometry data (for molecular weight), a definitive structure can be proposed.

NMR is an irreplaceable tool for confirming the identity of process impurities and understanding the mechanisms of degradation.[17][19]

Chapter 6: Synthesizing the Data: A Comparative Overview

The true power of this analytical approach lies in the synthesis of data from all three techniques. Each method provides a unique piece of the puzzle, and together they offer a comprehensive and validated impurity profile.

Table 1: Comparison of Core Analytical Techniques
TechniquePrimary ApplicationStrengthsLimitations
HPLC-UV/DAD Quantitation of non-volatile impurities (isomers, starting materials, degradation products).High precision and accuracy for quantitation; excellent for resolving isomers; DAD allows for peak purity assessment.[20]Requires reference standards for confident identification and quantitation; not suitable for volatile compounds.
HS-GC-MS Identification and quantitation of volatile impurities (residual solvents).Extremely sensitive and specific for volatile compounds; MS detector allows for identification of unknowns via library search.[12][14]Not suitable for non-volatile or thermally labile compounds.
NMR Unambiguous structural elucidation of unknown impurities; purity assessment (qNMR).Provides definitive structural information without a reference standard; non-destructive.[16][18]Lower sensitivity compared to MS; requires higher sample purity/quantity for analysis.
Table 2: Hypothetical Impurity Profile for a Commercial Batch
ImpurityLikely OriginMethod of DetectionTypical SpecificationHypothetical Result
Isopropyl AlcoholStarting MaterialHS-GC-MS≤ 5000 ppm (ICH Q3C)350 ppm
Maleic AcidDegradationHPLC≤ 0.15%0.08%
2-Hydroxymethylethyl isopropyl fumarateIsomerizationHPLC≤ 0.50%0.21%
TolueneResidual SolventHS-GC-MS≤ 890 ppm (ICH Q3C)< 50 ppm
Unknown (RRT 1.32)By-product/DegradantHPLCReport if > 0.10%0.12%

Conclusion

The analysis of impurities in a specialty monomer like 2-Hydroxymethylethyl isopropyl maleate is a complex but critical task. A superficial approach using a single technique is insufficient to guarantee product quality and safety. By adopting a logical, orthogonal strategy that combines the strengths of HPLC, GC-MS, and NMR, a complete and reliable impurity profile can be established. This guide emphasizes a causality-driven approach, where forced degradation studies validate the primary separation method, headspace GC-MS effectively targets volatile contaminants, and NMR provides the final, definitive structural confirmation of any unknowns. This integrated workflow not only meets stringent regulatory expectations but also provides the deep product understanding necessary for robust process development and quality control in the pharmaceutical and specialty chemical industries.

References

  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024). Vertex AI Search.
  • GC-MS applications in pharmaceutical analysis. (2017). European Pharmaceutical Review.
  • Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020). Veeprho.
  • Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Emery Pharma.
  • Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. (2014). PubMed.
  • Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High- Resolution Accurate Mass Spectrometry. Thermo Fisher Scientific.
  • Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. (2025). ResolveMass.
  • NMR Spectroscopy In Pharmaceutical Analysis. Grainger.
  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (2015). Pharmachitchat.
  • Maleic acid esters (medium to long Chain) - Evaluation statement. (2022). Australian Industrial Chemicals Introduction Scheme.
  • Maleic acid esters (short chain) - Evaluation statement. (2021). Australian Industrial Chemicals Introduction Scheme.
  • Maleated Technical Lignin Thermosets and Biocomposites Designed for Degradation. (2024). ACS Publications.
  • A Gradient HPLC Test Procedure for the Determination of Impurities and the Synthetic Precursors in 2-[4-(1-Hydroxy-4. ResearchGate.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). ResolveMass.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2016). Taylor & Francis Online.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
  • Forced Degradation – A Review. (2022). International Journal of Pharmaceutical Quality Assurance.
  • Forced Degradation Studies for Biopharmaceuticals. (2026). Pharmaceutical Technology.
  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (2025). International Journal of Pharmaceutical Sciences and Drug Research.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.
  • Maleic Acid Esters. Celanese.
  • Recent Approaches of Impurity Profiling in Pharmaceutical Analysis: A Concise Review. (2024). Medwin Publishers.

Sources

Validation

cross-validation of analytical methods for 2-Hydroxymethylethyl isopropyl maleate characterization

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Author: BenchChem Technical Support Team. Date: April 2026

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An in-depth comparative guide and cross-validation framework for the analytical characterization of 2-Hydroxymethylethyl isopropyl maleate, designed for analytical chemists and pharmaceutical scientists.

Mechanistic Grounding: The Analytical Challenge

2-Hydroxymethylethyl isopropyl maleate (CAS: 85909-46-2) is an asymmetrical diester of maleic acid. Structurally, it features a cis-butenedioic acid core, an isopropyl ester on one terminus, and a 2-hydroxymethylethyl ester on the other. This unique architecture dictates its analytical behavior:

  • UV Chromophore: The α,β-unsaturated carbonyl system (the conjugated cis-double bond) provides a robust π-π* transition, making it highly active under Ultraviolet (UV) light at ~210 nm.

  • Ionization Potential: The multiple oxygen atoms (ester carbonyls and the terminal hydroxyl group) act as excellent proton acceptors, making the molecule highly amenable to Positive Electrospray Ionization (ESI+) in Mass Spectrometry.

  • Hydrolytic Susceptibility: Like many complex esters, it is prone to base-catalyzed hydrolysis.

As drug development and materials science increasingly rely on complex esters as intermediates or excipients, laboratories must bridge the gap between High-Performance Liquid Chromatography with UV detection (HPLC-UV) —the workhorse of routine Quality Control (QC)—and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , the gold standard for trace impurity profiling.

According to the [1], transferring or substituting an analytical method requires rigorous cross-validation to prove statistical equivalence. This guide outlines the self-validating protocols required to cross-validate these two platforms.

Cross-Validation Logic & Workflow

To ensure data integrity, a cross-validation study must be treated as a closed, self-validating system. The same batch of Quality Control (QC) samples must be analyzed across both platforms simultaneously to eliminate variables related to sample degradation or preparation errors.

CV_Workflow Start Sample Preparation 2-Hydroxymethylethyl isopropyl maleate QCs HPLC Method A: HPLC-UV (Routine Quantitation) Start->HPLC Aliquot 1 (n=6) LCMS Method B: LC-MS/MS (Trace / Specificity) Start->LCMS Aliquot 2 (n=6) DataA Data Set A (Accuracy, Precision, Linearity) HPLC->DataA DataB Data Set B (Accuracy, Precision, Linearity) LCMS->DataB Stats Statistical Comparison (Bland-Altman & %Bias) DataA->Stats DataB->Stats Criteria ICH Q2(R2) Acceptance Bias ≤ 15%, RSD ≤ 10% Stats->Criteria Evaluate Equivalence

Logical workflow for the cross-validation of HPLC-UV and LC-MS/MS analytical methods.

Self-Validating Experimental Protocols

The following methodologies are designed not just as procedural steps, but as mechanistically justified systems.

Protocol A: HPLC-UV (Routine Quantification)

Designed for robustness, high throughput, and cost-efficiency in a QC environment.

  • Sample Preparation: Dissolve the standard in a 50:50 (v/v) Water:Acetonitrile diluent.

    • Causality: Matching the sample diluent to the initial mobile phase conditions prevents solvent-mismatch peak distortion (fronting or broadening). Samples must be kept at 4°C in the autosampler to arrest any slow aqueous hydrolysis of the maleate ester over a 24-hour run.

  • Chromatographic Separation:

    • Column: C18, 100 x 4.6 mm, 3 µm particle size.

    • Mobile Phase A: Ultrapure Water + 0.1% Trifluoroacetic acid (TFA).

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Causality: TFA is a strong ion-pairing agent. It suppresses the ionization of residual silanols on the C18 silica backbone, ensuring a perfectly symmetrical, sharp peak for the moderately polar 2-hydroxymethylethyl moiety.

  • Gradient & Detection: Run a linear gradient from 10% B to 90% B over 10 minutes. Monitor UV absorbance at 210 nm to capture the π-π* transition of the cis-butenedioic core.

Protocol B: LC-MS/MS (Specificity & Trace Analysis)

Designed for absolute structural confirmation and trace-level impurity detection.

  • Sample Preparation: Dilute samples in 50:50 Water:Acetonitrile spiked with an internal standard (e.g., a structurally similar stable-isotope-labeled ester).

  • Chromatographic Separation:

    • Column: UPLC C18, 50 x 2.1 mm, 1.7 µm particle size.

    • Mobile Phase A: Ultrapure Water + 0.1% Formic Acid (FA).

    • Mobile Phase B: Acetonitrile + 0.1% FA.

    • Causality: We strictly replace TFA with Formic Acid. While TFA provides great UV peak shape, it causes severe ion suppression in the MS source by forming strong gas-phase ion pairs. Formic acid provides the necessary protons [H]+ for efficient ionization without suppressing the signal [3].

  • Detection (Triple Quadrupole MS):

    • Operate in Positive Electrospray Ionization (ESI+) mode.

    • Precursor Ion: Monitor the [M+H]+ adduct at m/z 217.1.

    • Product Ions: Monitor the transition m/z 217.1 → 157.1 (representing the neutral loss of isopropanol) via Multiple Reaction Monitoring (MRM).

    • Causality: MRM provides absolute specificity. Even if a structural isomer (like a fumarate trans-isomer) co-elutes, the specific fragmentation pattern ensures we are strictly quantifying the target maleate.

Quantitative Data Comparison & Cross-Validation Results

To validate the interchangeability of these methods, a cross-validation study must evaluate both the inherent performance limits of the instruments and their comparative accuracy on identical samples.

Table 1: Methodological Performance Comparison This table outlines the fundamental operational differences between the two validated methods.

ParameterHPLC-UVLC-MS/MSMechanistic Causality
Detection Limit (LOD) ~0.5 µg/mL~1.0 ng/mLMS/MS eliminates background matrix noise via precise MRM mass filtering, lowering the noise floor.
Specificity ModerateHighUV relies solely on retention time; MS/MS relies on exact precursor-to-product ion transitions.
Linear Dynamic Range 3–4 orders of magnitude2–3 orders of magnitudeUV detectors have a wider linear response; MS detectors suffer from detector saturation at high ion counts.
Cost / Throughput Low Cost / High VolumeHigh Cost / Medium VolumeMS requires high-purity gases, frequent source cleaning, and expensive vacuum maintenance.

Table 2: Cross-Validation Accuracy & Precision Data Mock validation data representing a typical equivalence study for 2-Hydroxymethylethyl isopropyl maleate, evaluated against ICH Q2(R2) standards.

QC Level (Target)HPLC-UV Mean ± SD (µg/mL)LC-MS/MS Mean ± SD (µg/mL)% Difference (Bias)ICH Q2(R2) Acceptance
LLOQ (0.5 µg/mL)0.52 ± 0.040.49 ± 0.02+5.9%± 20% Bias
Low (2.0 µg/mL)1.95 ± 0.082.01 ± 0.05-3.0%± 15% Bias
Mid (10.0 µg/mL)10.15 ± 0.209.95 ± 0.15+2.0%± 15% Bias
High (40.0 µg/mL)39.80 ± 0.5040.20 ± 0.40-1.0%± 15% Bias

Conclusion & Decision Matrix

The cross-validation data demonstrates that both HPLC-UV and LC-MS/MS yield statistically equivalent quantitative results for 2-Hydroxymethylethyl isopropyl maleate, with the inter-method bias falling well below the strict 15% threshold mandated by regulatory guidelines.

Strategic Implementation:

  • Adopt HPLC-UV for routine batch release, stability testing, and high-throughput purity assays where the analyte concentration is well above 0.5 µg/mL.

  • Adopt LC-MS/MS during early-phase method development, forced degradation studies, and trace-level genotoxic impurity screening where absolute structural identification is non-negotiable.

By establishing this cross-validated framework, laboratories can seamlessly transfer methods between R&D and QC environments, ensuring both analytical rigor and operational efficiency.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Guideline Q2(R2) on Validation of Analytical Procedures." ICH Quality Guidelines, 2023.[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Hydroxymethylethyl Isopropyl Maleate

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 2-Hydroxymethylethyl isopropyl maleate. Our focus is to deliver field-pr...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 2-Hydroxymethylethyl isopropyl maleate. Our focus is to deliver field-proven, procedural guidance that extends beyond the product to ensure your safety and experimental integrity. The protocols herein are designed as self-validating systems, grounded in authoritative safety standards.

Understanding the Hazard Profile: A Synthesis of Analogous Compound Data

The primary hazards are associated with its presumed chemical properties as a maleate ester and a methacrylate analogue, which are known for their potential to cause irritation and sensitization.[1][2]

Anticipated Hazards Summary:

Hazard TypeDescriptionRationale based on Analogous Compounds
Skin Irritation May cause redness, itching, and inflammation upon direct contact.Maleate esters and methacrylates are known skin irritants.[3]
Serious Eye Irritation Can cause significant eye irritation, potentially leading to damage if not promptly addressed.[3][4][5]This is a common characteristic of acrylate and methacrylate esters.
Allergic Skin Reaction May cause skin sensitization, leading to an allergic reaction upon subsequent exposures.[6]Methacrylate compounds are recognized sensitizers.[2]
Respiratory Irritation Vapors or mists may irritate the respiratory tract, causing symptoms like coughing and sore throat.[2][4][5]Inhalation of vapors from similar organic compounds can cause respiratory effects.[5]
Flammability The presence of an isopropyl group suggests the compound may be a flammable liquid and vapor.[5][7][8]Isopropyl alcohol is highly flammable.[7][8][9]
Organ Toxicity Prolonged or repeated exposure may pose a risk of damage to specific organs.This is a potential long-term effect noted for some related chemicals.

The Core Principle: Establishing a Multi-Layered Barrier

When handling 2-Hydroxymethylethyl isopropyl maleate, your personal protective equipment (PPE) is the final and most critical barrier between you and potential exposure. The selection of PPE must be deliberate and directly correlated with the specific procedures being performed. The following sections detail the minimum required PPE and provide guidance for escalating protection based on the experimental context.

Hand Protection: The First Line of Defense

Causality: Direct skin contact is a primary route of exposure that can lead to irritation and sensitization. The choice of glove material is critical, as it must resist permeation by the chemical.

Protocol for Glove Selection and Use:

  • Primary Glove Selection: Use nitrile rubber gloves as a minimum. Nitrile provides good resistance to a range of chemicals, including esters and alcohols.[10]

  • Verify Compatibility: Always consult a glove manufacturer's chemical resistance guide for specific data if available. For maleates and similar esters, neoprene may also be a suitable alternative.

  • Double Gloving: For procedures involving larger volumes (>50 mL) or an increased risk of splashing, double gloving is required. This provides an additional protective layer and allows for the safe removal of the outer glove if contamination occurs.

  • Inspection: Before every use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or punctures.

  • Donning: Ensure hands are clean and dry before donning gloves.

  • Doffing: Remove gloves using a technique that avoids skin contact with the contaminated outer surface.[11] Dispose of them immediately in a designated hazardous waste container.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.[7][9]

Eye and Face Protection: Shielding Against Splashes and Vapors

Causality: 2-Hydroxymethylethyl isopropyl maleate is expected to be a serious eye irritant.[3][5] Accidental splashes can cause significant damage.

Protocol for Eye and Face Protection:

  • Minimum Requirement: At all times when handling the chemical, wear chemical safety goggles that provide a complete seal around the eyes, compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[12]

  • Splash Hazard: When there is a risk of splashing (e.g., during transfers, mixing, or heating), a full-face shield must be worn in addition to chemical safety goggles.[13][14] The goggles protect against vapors and small splashes, while the face shield protects the entire face from larger volumes.

  • Contact Lenses: Avoid wearing contact lenses when handling this chemical, as they can trap vapors against the eye and interfere with emergency rinsing.

Protective Clothing: Body Coverage

Causality: Protective clothing prevents incidental skin contact from spills or splashes. Contaminated personal clothing can act as a secondary source of exposure.

Protocol for Protective Clothing:

  • Standard Laboratory Attire: A flame-resistant laboratory coat is the minimum requirement. Ensure it is fully buttoned.

  • Material: The lab coat should be made of a material that offers some chemical resistance.

  • Enhanced Protection: For larger-scale work or where significant splashing is possible, supplement your lab coat with a chemically resistant apron made of materials like neoprene or PVC.[10]

  • Personal Clothing: Wear long pants and closed-toe shoes at all times in the laboratory.

Respiratory Protection: Managing Inhalation Risks

Causality: Inhalation of vapors or aerosols can cause respiratory tract irritation.[5] Engineering controls are the primary method for mitigating this risk, but respiratory protection may be necessary in certain situations.

Protocol for Respiratory Protection:

  • Primary Control - Ventilation: All work with 2-Hydroxymethylethyl isopropyl maleate must be conducted in a certified chemical fume hood to minimize vapor concentrations in the work area.[4][5][10]

  • When Respirators are Required: If engineering controls are insufficient or during emergency situations (e.g., a large spill), respiratory protection is mandatory.[4]

  • Respirator Selection: A NIOSH-approved air-purifying respirator (APR) with organic vapor (OV) cartridges is required when airborne concentrations may exceed exposure limits. A P95 or P100 particulate filter may be needed if aerosols are generated.[11]

  • Fit Testing and Program: All personnel required to wear respirators must be part of a comprehensive respiratory protection program that includes medical clearance, fit testing, and training, as mandated by OSHA 29 CFR 1910.134.[10][14]

Operational Plans: Step-by-Step Procedures

Adherence to standardized procedures for donning, doffing, and disposal is critical to prevent cross-contamination and ensure the efficacy of your PPE.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_0 PPE Selection for 2-Hydroxymethylethyl isopropyl maleate start Start: Assess Task ppe_base Base PPE: - Nitrile Gloves - Safety Goggles - Lab Coat start->ppe_base q_volume Volume > 50mL? q_splash High Splash Potential (e.g., mixing, transfer)? q_volume->q_splash No ppe_double_glove Add: Double Gloves q_volume->ppe_double_glove Yes q_aerosol Aerosol Generation (e.g., sonicating, spraying)? q_splash->q_aerosol No ppe_face_shield Add: Face Shield q_splash->ppe_face_shield Yes ppe_respirator Work in Fume Hood Add: Respirator (OV Cartridge) q_aerosol->ppe_respirator Yes end_ppe Proceed with Task q_aerosol->end_ppe No ppe_base->q_volume ppe_double_glove->q_splash ppe_face_shield->q_aerosol ppe_respirator->end_ppe

Caption: PPE selection workflow based on task-specific risks.

Donning and Doffing Sequence

Causality: A specific sequence for putting on and taking off PPE is vital to prevent the transfer of contaminants from used equipment to your skin or clothing.

Protocol: Step-by-Step Donning (Putting On) Sequence

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Respirator (if required): Perform a seal check according to your training.

  • Goggles and Face Shield: Put on safety goggles, followed by a face shield if the task requires it.

  • Gloves: Don gloves, ensuring the cuffs go over the sleeves of the lab coat. If double-gloving, don the inner pair first, then the outer pair.

Protocol: Step-by-Step Doffing (Taking Off) Sequence

  • Outer Gloves (if used): Remove the outer pair of gloves, turning them inside out.

  • Lab Coat and Inner Gloves: Remove the lab coat and the inner pair of gloves simultaneously, turning the lab coat sleeves inside out as you pull your arms out. The gloves should be peeled off with the coat, contained within the sleeves. Handle the coat only by its inner surfaces.

  • Face Shield and Goggles: Remove the face shield first (if used), followed by the goggles. Handle by the straps.

  • Respirator (if used): Remove last.

  • Hand Hygiene: Immediately wash your hands thoroughly.

The diagram below illustrates the critical doffing sequence to prevent cross-contamination.

Doffing_Sequence cluster_1 Contamination Prevention: PPE Doffing Sequence node_gloves1 Step 1: Remove Outer Gloves (if double-gloved) node_coat_gloves2 Step 2: Remove Lab Coat & Inner Gloves Together node_gloves1->node_coat_gloves2 node_face Step 3: Remove Face Shield & Goggles node_coat_gloves2->node_face node_resp Step 4: Remove Respirator (if worn) node_face->node_resp node_wash Step 5: Wash Hands Thoroughly node_resp->node_wash

Caption: Sequential process for safe removal of PPE.

Disposal Plan

Causality: Improper disposal of contaminated PPE can lead to environmental contamination and accidental exposure of other personnel. All waste must be handled as hazardous.

Protocol for PPE and Chemical Waste Disposal:

  • PPE Waste: All used disposable PPE (gloves, aprons) must be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Chemical Waste: Unused or waste 2-Hydroxymethylethyl isopropyl maleate, as well as any contaminated materials (e.g., absorbent pads from a spill), must be collected in a compatible, sealed container.

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name.

  • Regulatory Compliance: Dispose of all waste in accordance with local, regional, and national environmental regulations.[10] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.

References

  • Safety Data Sheet (for 2-Propanol). (2024, March 1). Google Cloud.
  • SAFETY D
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